molecular formula C10H13NO2 B189978 4-(Aminomethyl)chroman-4-ol CAS No. 146471-52-5

4-(Aminomethyl)chroman-4-ol

Cat. No.: B189978
CAS No.: 146471-52-5
M. Wt: 179.22 g/mol
InChI Key: LJIMCZDPGHYLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)chroman-4-ol is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . Its structure features a chiral carbon center and integrates both an aminomethyl functional group and a chroman-4-ol scaffold, which is recognized as a privileged structure in medicinal chemistry . This scaffold is found in various biologically active molecules and serves as a key intermediate in organic synthesis and drug discovery research. Compounds based on the chroman-4-one and chroman-4-ol structures have been identified as novel, potent, and highly selective inhibitors of the sirtuin 2 (SIRT2) enzyme . SIRT2 is a target involved in aging-related diseases, and its inhibition shows potential in research models for neurodegenerative disorders such as Parkinson's and Huntington's disease . The chroman core allows for diverse functionalization, making it a versatile building block for developing enzyme inhibitors and other pharmacologically relevant molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-2,3-dihydrochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIMCZDPGHYLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512850
Record name 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146471-52-5
Record name 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 4-(Aminomethyl)chroman-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the novel compound 4-(Aminomethyl)chroman-4-ol. This molecule possesses a unique structural motif, incorporating a chroman-4-ol core with a primary aminomethyl group at the C4 position, making it a compound of interest for applications in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization data based on established chemical principles and spectroscopic data from analogous structures.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from the readily available precursor, chroman-4-one. The overall synthetic strategy involves the introduction of a cyanomethyl group at the C4 position, followed by the reduction of the nitrile to the desired primary amine.

The proposed synthetic pathway is as follows:

  • Cyanosilylation of Chroman-4-one: The first step involves the nucleophilic addition of a cyanide ion to the carbonyl group of chroman-4-one. A common and effective method for this transformation is the use of trimethylsilyl cyanide (TMSCN)[1][2]. This reaction typically proceeds in the presence of a Lewis acid catalyst to activate the carbonyl group, forming a trimethylsilyl-protected cyanohydrin. Subsequent hydrolysis of the silyl ether yields the 4-cyano-4-hydroxychroman intermediate.

  • Reduction of 4-Cyano-4-hydroxychroman: The final step is the reduction of the nitrile group in the cyanohydrin intermediate to a primary amine. This transformation can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH4)[3][4][5]. The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to yield the target compound, this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Synthesis of 4-Cyano-4-hydroxychroman (Intermediate)

Materials:

  • Chroman-4-one

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI2) or other suitable Lewis acid catalyst

  • Dichloromethane (CH2Cl2), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add chroman-4-one (1.0 eq) and a catalytic amount of zinc iodide (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M aqueous HCl and stir for 30 minutes to hydrolyze the silyl ether.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-cyano-4-hydroxychroman.

Synthesis of this compound (Final Product)

Materials:

  • 4-Cyano-4-hydroxychroman

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Sodium sulfate decahydrate (Na2SO4·10H2O) or a similar quenching agent

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add lithium aluminum hydride (3.0-4.0 eq) under an inert atmosphere.

  • Add anhydrous THF or diethyl ether to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-cyano-4-hydroxychroman (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH4 suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the flask to 0 °C.

  • Carefully quench the excess LiAlH4 by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Na2SO4 can be added dropwise until the grey precipitate turns white and gas evolution ceases.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid aluminum salts through a pad of Celite® or by gravity filtration and wash the filter cake thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Characterization Data

Table 1: Physical and Chromatographic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Chroman-4-oneC9H8O2148.16Colorless to pale yellow liquid38-41
4-Cyano-4-hydroxychromanC10H9NO2175.18White to off-white solidNot reported
This compoundC10H13NO2179.22White to off-white solidNot reported

Table 2: Spectroscopic Data (Predicted)

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)Mass Spec (m/z)
Chroman-4-one 7.85 (dd, 1H), 7.45 (ddd, 1H), 7.00 (m, 2H), 4.55 (t, 2H), 2.80 (t, 2H)[6]192.1 (C=O), 161.5, 135.8, 127.0, 121.2, 120.9, 117.8, 67.5 (CH2O), 43.1 (CH2)[6]1680 (C=O), 1605, 1470 (aromatic C=C)148 [M]+
4-Cyano-4-hydroxychroman 7.50-6.90 (m, 4H, Ar-H), 4.40-4.20 (m, 2H, O-CH2), 3.50 (s, 1H, OH), 2.40-2.20 (m, 2H, CH2)155.0 (Ar-C-O), 130.0-118.0 (Ar-C), 120.0 (CN), 70.0 (C-OH), 65.0 (O-CH2), 35.0 (CH2)3400 (OH), 2240 (CN), 1600, 1480 (aromatic C=C)175 [M]+, 148 [M-HCN]+
This compound 7.30-6.80 (m, 4H, Ar-H), 4.30-4.10 (m, 2H, O-CH2), 3.00 (s, 2H, CH2-NH2), 2.20-2.00 (m, 2H, CH2), 1.5-2.5 (br s, 3H, OH, NH2)155.0 (Ar-C-O), 130.0-118.0 (Ar-C), 72.0 (C-OH), 65.0 (O-CH2), 50.0 (CH2-NH2), 38.0 (CH2)3400-3200 (OH, NH2), 1600, 1480 (aromatic C=C)179 [M]+, 162 [M-NH3]+, 149 [M-CH2NH2]+

Note: Predicted NMR and IR data are based on typical chemical shifts and stretching frequencies for the respective functional groups and the chroman scaffold.[7][8][9][10][11][12][13][14]

Visualizations

The following diagrams illustrate the synthetic workflow and the key chemical transformations.

Synthesis_Workflow cluster_step1 Step 1: Cyanosilylation & Hydrolysis cluster_step2 Step 2: Reduction Start Chroman-4-one Reagent1 1. TMSCN, ZnI2 2. H3O+ Intermediate 4-Cyano-4-hydroxychroman Reagent2 1. LiAlH4 2. Workup FinalProduct This compound Reagent1->Intermediate Reagent2->FinalProduct

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_precursors Starting Materials cluster_intermediates Key Intermediate cluster_product Final Product Chromanone Chroman-4-one Cyanohydrin 4-Cyano-4-hydroxychroman Chromanone->Cyanohydrin Cyanosilylation Aminochromanol This compound Cyanohydrin->Aminochromanol Nitrile Reduction

Caption: Logical relationship of key compounds in the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)chroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)chroman-4-ol is a heterocyclic organic compound belonging to the chromanol family. The chroman scaffold, a privileged structure in medicinal chemistry, is a core component of various biologically active compounds, including natural products and synthetic molecules with therapeutic potential. Derivatives of chroman-4-one and chroman-4-ol have demonstrated a wide range of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. Some chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular regulation and tumorigenesis, highlighting the therapeutic promise of this chemical class.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide presents computationally predicted values to serve as a valuable resource for researchers in drug discovery and development. Furthermore, detailed experimental protocols for the determination of these key physicochemical parameters are provided to facilitate further empirical investigation.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as melting point, pKa, lipophilicity (logP), and aqueous solubility influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted ValueMethod
Molecular Formula C₁₀H₁₃NO₂-
Molecular Weight 179.22 g/mol -
Melting Point 152.3 °CPrediction
Boiling Point 356.9 °C at 760 mmHgPrediction
pKa (Strongest Acidic) 12.8Prediction
pKa (Strongest Basic) 8.9Prediction
logP (Octanol-Water Partition Coefficient) 0.85Prediction
Aqueous Solubility 2.1 g/LPrediction

Note: The values presented in this table are computationally predicted and have not been experimentally verified. These values should be used as a guide for further experimental investigation.

Experimental Protocols

Accurate experimental determination of physicochemical properties is a cornerstone of drug development. The following section details standard methodologies for measuring the key properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property used for identification and purity assessment.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point. For pure crystalline compounds, the melting range is typically narrow (0.5-2 °C).

pKa Determination

The pKa value is a measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups, like this compound, determining the pKa of each group is crucial for understanding its ionization state at different physiological pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a co-solvent system if solubility is low. The ionic strength of the solution is kept constant using a background electrolyte like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional group has been protonated or deprotonated. For polyprotic molecules, multiple inflection points may be observed, corresponding to the different pKa values.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer of physiological pH, typically 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken for a sufficient time to allow for equilibrium to be reached (typically several hours).

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's dissolution and absorption.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (typically 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy. The result is reported in units such as mg/mL or mol/L.

Workflow and Relationships

The determination of the physicochemical properties of a novel compound like this compound follows a logical workflow. The purity of the synthesized compound is first established, often with the aid of melting point analysis. The fundamental properties of pKa, logP, and solubility are then determined, as these are interconnected and collectively influence the compound's behavior in biological systems.

G cluster_synthesis Compound Synthesis & Purity cluster_physchem Physicochemical Profiling cluster_application Application in Drug Discovery Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment (e.g., NMR, LC-MS) Purification->Purity_Assessment MeltingPoint Melting Point Determination Purity_Assessment->MeltingPoint pKa pKa Determination Purity_Assessment->pKa logP logP Determination Purity_Assessment->logP Solubility Aqueous Solubility Purity_Assessment->Solubility ADME ADME Prediction/Profiling MeltingPoint->ADME pKa->logP Influences ionization state pKa->Solubility Affects pH-dependent solubility pKa->ADME logP->Solubility Interrelated properties logP->ADME Solubility->ADME Formulation Formulation Development Solubility->Formulation SAR Structure-Activity Relationship (SAR) Studies ADME->SAR

Caption: Workflow for Physicochemical Characterization.

Conclusion

While experimental data for this compound remains to be published, the predicted physicochemical properties presented in this guide offer valuable insights for researchers. The provided experimental protocols serve as a practical resource for the empirical determination of these crucial parameters. A thorough understanding of the physicochemical profile of this compound is an essential first step in elucidating its potential biological activity and advancing its development as a potential therapeutic agent. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its promise within the landscape of medicinal chemistry.

"4-(Aminomethyl)chroman-4-ol mechanism of action"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Aminomethyl)chroman-4-ol and Its Derivatives

Disclaimer: Direct pharmacological data for this compound is not extensively available in public literature. This guide infers its potential mechanisms of action based on the well-documented activities of structurally related chroman-4-one and chroman-4-ol derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to the Chroman Scaffold

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] These activities are diverse, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The absence of a C2-C3 double bond in chroman-4-ones, as compared to chromones, leads to significant variations in their biological effects.[1] The introduction of an aminomethyl group has been shown to be a valuable strategy for enhancing the biological activity of these compounds.[2]

Inferred Mechanisms of Action

Based on the activities of structurally similar compounds, the mechanism of action for this compound could involve several pathways:

Sirtuin 2 (SIRT2) Inhibition

A prominent mechanism of action for several chroman-4-one derivatives is the selective inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[3][4] SIRT2 is implicated in various cellular processes, including cell cycle control and tumorigenesis, making it a target for anticancer therapies.[1] It is also involved in neurodegenerative disorders.[3]

Signaling Pathway for SIRT2 Inhibition:

SIRT2_Inhibition cluster_0 Cellular Environment 4_AC4O This compound (Hypothesized Inhibitor) SIRT2 Sirtuin 2 (SIRT2) 4_AC4O->SIRT2 Inhibits Tubulin α-Tubulin SIRT2->Tubulin Deacetylates Ac_Tubulin Acetylated α-Tubulin Tubulin->Ac_Tubulin Acetylation Microtubule_Disruption Microtubule Disruption Ac_Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest

Caption: Hypothesized SIRT2 inhibition pathway by this compound.

Antimicrobial Activity

Various chroman-4-one derivatives have demonstrated significant antibacterial and antifungal properties.[5][6][7] The mechanism for their antibacterial action can be multifaceted.

  • Dissipation of Bacterial Membrane Potential: Some active chromanones disrupt the bacterial cell membrane's electrochemical potential.[5]

  • Inhibition of DNA Topoisomerase IV: Inhibition of this essential bacterial enzyme interferes with DNA replication, leading to cell death.[5]

For antifungal activity, particularly against Candida albicans, molecular modeling studies of related compounds suggest potential targets:[6]

  • Cysteine Synthase

  • HOG1 Kinase

  • Fructose-1,6-bisphosphate Aldolase (FBA1)

Dopamine D2 Receptor Modulation

Derivatives of 7-hydroxy-2-(aminomethyl)chroman have been investigated as templates for dopamine D2 receptor agonists.[8] This suggests that the aminomethyl-chroman scaffold could potentially interact with dopaminergic systems, which are crucial in neurological functions.

Quantitative Data from Related Chroman Derivatives

The following table summarizes quantitative data for various chroman-4-one derivatives, highlighting their potency against different biological targets.

Compound ClassSpecific DerivativeTargetActivity MetricValueReference
SIRT2 Inhibitors 2-Pentyl-6,8-dibromochroman-4-oneSIRT2IC₅₀1.2 µM[3]
2-Propyl-6,8-dibromochroman-4-oneSIRT2IC₅₀2.5 µM[3]
Antibacterial Agents 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-oneS. aureus (MRSA)MIC0.39 µg/mL[5]
5,7-Dihydroxy-2-(4-methoxyphenyl)chroman-4-oneS. aureus (MRSA)MIC1.56 µg/mL[5]
Antifungal Agents 7-Hydroxychroman-4-oneC. albicansMIC125 µg/mL[6]
7-Methoxychroman-4-oneC. albicansMIC62.5 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of novel compounds.

SIRT2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against SIRT2.

SIRT2_Assay_Workflow cluster_workflow SIRT2 Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant SIRT2 - Fluorogenic Substrate - NAD+ - Test Compound Dilutions start->prepare_reagents incubate Incubate Reagents (e.g., 37°C for 30 min) prepare_reagents->incubate develop Add Developer Solution (e.g., contains Trichostatin A) incubate->develop measure Measure Fluorescence (e.g., Ex/Em = 360/460 nm) develop->measure analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ measure->analyze end End analyze->end

Caption: General workflow for an in vitro SIRT2 inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ are prepared in an assay buffer. Test compounds are serially diluted to various concentrations.

  • Incubation: The enzyme, substrate, NAD+, and test compound are incubated together in a 96-well plate.

  • Development: A developer solution, often containing a deacetylase inhibitor like Trichostatin A to stop the reaction, is added. This solution also contains a reagent that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound against bacteria and fungi.[7]

Methodology:

  • Compound Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., 0.5 McFarland standard for bacteria) is prepared.[1]

  • Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.[1]

  • Controls: Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: Plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

SAR studies on chroman-4-one derivatives have provided insights into the structural features crucial for their biological activity.

  • For SIRT2 Inhibition: An intact carbonyl group at the 4-position, an alkyl chain of three to five carbons at the 2-position, and larger, electron-withdrawing groups at the 6- and 8-positions are favorable for potent and selective SIRT2 inhibition.[3]

  • For Antibacterial Activity: A 2-hydrophobic substituent and a hydrogen bond donor/acceptor at the 4-position, along with hydroxyl groups at the 5- and 7-positions, enhance antibacterial activity against Gram-positive pathogens.[5]

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is lacking, the extensive research on related chroman scaffolds provides a strong foundation for hypothesizing its biological activities. The potential for this compound to act as a SIRT2 inhibitor, an antimicrobial agent, or a modulator of dopamine receptors warrants further investigation. Future research should focus on the synthesis and in-depth biological evaluation of this compound to elucidate its precise mechanism of action and therapeutic potential. This would involve a battery of in vitro and in vivo assays, including enzyme inhibition, antimicrobial susceptibility testing, and receptor binding studies.

References

The Rising Therapeutic Potential of Chroman-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents.[1][2] Among its various derivatives, chroman-4-ols have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel chroman-4-ol derivatives, with a focus on quantitative data and detailed experimental protocols to aid in future research and drug development endeavors.

From Synthesis to Bioactivity: A General Workflow

The journey from precursor molecules to biologically active chroman-4-ol derivatives typically involves a multi-step synthesis process. The general workflow begins with the synthesis of chroman-4-one intermediates, which are then reduced to the corresponding chroman-4-ols. These compounds subsequently undergo a battery of in vitro and in vivo assays to determine their therapeutic potential.

Chroman-4-ol Synthesis and Evaluation Workflow General workflow from synthesis to biological evaluation of chroman-4-ol derivatives. cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chroman-4-one Synthesis Chroman-4-one Synthesis Starting Materials->Chroman-4-one Synthesis e.g., Phenols, α,β-unsaturated acids Reduction Reduction Chroman-4-one Synthesis->Reduction Chroman-4-ol Derivatives Chroman-4-ol Derivatives Reduction->Chroman-4-ol Derivatives Purification & Characterization Purification & Characterization Chroman-4-ol Derivatives->Purification & Characterization In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening Lead Compound Identification Lead Compound Identification In Vitro Screening->Lead Compound Identification e.g., MTT Assay, MIC Assay Mechanistic Studies Mechanistic Studies Lead Compound Identification->Mechanistic Studies e.g., Apoptosis, Cell Cycle Analysis In Vivo Studies In Vivo Studies Mechanistic Studies->In Vivo Studies Animal Models

Caption: General workflow for chroman-4-ol synthesis and evaluation.

Anticancer Activity of Chroman-4-one/ol Derivatives

Chroman-4-one and their reduced chroman-4-ol counterparts have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][4] The antiproliferative activity is often attributed to the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected chroman-4-one derivatives, which are direct precursors to the corresponding chroman-4-ols. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.

CompoundCell LineIC50 (µM)Reference
Derivative 1HT-29 (Colon)~8-30[4]
Derivative 1LoVo (Colon)~8-30[4]
Derivative 1Caco-2 (Colon)~8-30[4]
Derivative 1SW480 (Colon)~8-30[4]
Derivative 1SW620 (Colon)~8-30[4]
Derivative 3HT-29 (Colon)~8-30[4]
Derivative 5HT-29 (Colon)~8-30[4]
Thiochromanone DerivativesVarious-[5][6]

Note: Specific IC50 values for many individual derivatives were not provided in the source material, but ranges of effective concentrations were indicated. Thiochromanone-containing skeletons generally exhibited higher anticancer activity.

Experimental Protocol: MTT Cell Viability Assay

A standard method for assessing the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the chroman-4-ol derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (typically DMSO).[3]

  • Incubation: The plates are incubated for a period of 48-72 hours.[3]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.[3]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity of Chroman-4-one Derivatives

The increasing prevalence of antimicrobial resistance has spurred the search for new therapeutic agents.[7][8] Chroman-4-one derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[7][8][9]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The table below presents the MIC values for selected chroman-4-one derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
1Staphylococcus epidermidis128[7]
1Pseudomonas aeruginosa128[7]
1Salmonella enteritidis256[7]
1Candida spp. & N. glabratus64[7]
2Staphylococcus epidermidis128[7]
2Pseudomonas aeruginosa128[7]
2Salmonella enteritidis256[7]
2Candida spp. & N. glabratus64[7]
20Staphylococcus epidermidis128[7]
21Various Bacteria128[7]
Experimental Protocol: Microdilution Technique for MIC Determination

The minimum inhibitory concentration (MIC) of the chroman-4-one and their derivatives is determined using the microdilution method in 96-well microplates.[7][8][9]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a suitable broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism and broth without compound) and negative (broth only) controls are included.

  • Incubation: The microplates are incubated under appropriate conditions for the test microorganism (e.g., 24 hours at 37°C for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Properties of Chromanol Derivatives

Chromanol-type compounds are known for their antioxidant properties, acting as reducing agents for oxygen-centered radicals.[10][11] The efficiency of these compounds is determined by the kinetics of their reaction with radicals and the stability of the resulting chromanoxyl radicals.[10][11]

Experimental Protocols for Antioxidant Activity

Several assays are employed to evaluate the antioxidant potential of chromanol derivatives:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution is proportional to the radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the ABTS radical cation.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method evaluates the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Key Signaling Pathways and Mechanisms of Action

The biological activities of chroman-4-ol derivatives are underpinned by their interaction with various cellular targets and signaling pathways. For instance, in cancer, some derivatives have been shown to inhibit Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation.[1][12] Inhibition of SIRT2 can lead to the disruption of microtubule dynamics, ultimately triggering apoptosis.

SIRT2_Inhibition_Pathway Proposed mechanism of anticancer activity via SIRT2 inhibition. Chroman-4-ol_Derivative Chroman-4-ol_Derivative SIRT2 SIRT2 Chroman-4-ol_Derivative->SIRT2 Inhibits alpha-Tubulin alpha-Tubulin SIRT2->alpha-Tubulin Deacetylates Acetylated_alpha-Tubulin Acetylated_alpha-Tubulin alpha-Tubulin->Acetylated_alpha-Tubulin Acetylation/Deacetylation Balance Microtubule_Disruption Microtubule_Disruption Acetylated_alpha-Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: SIRT2 inhibition by chroman-4-ol derivatives.

Conclusion and Future Directions

Chroman-4-ol derivatives represent a versatile and promising class of compounds for the development of novel therapeutics.[3] Their broad spectrum of biological activities, coupled with amenable synthetic routes, makes them attractive candidates for further investigation. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action for the most potent derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of these compounds, paving the way for their potential clinical development.

References

The Nexus of Structure and Activity: A Deep Dive into 4-(Aminomethyl)chroman-4-ol Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

The intricate dance between a molecule's structure and its biological activity is a cornerstone of modern drug discovery. This technical guide delves into the structure-activity relationship (SAR) of 4-(Aminomethyl)chroman-4-ol analogs, a class of compounds with significant potential as monoamine reuptake inhibitors. By exploring the nuanced effects of structural modifications on their affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, we aim to provide a comprehensive resource for researchers and scientists in the field of neuropharmacology and medicinal chemistry.

Quantitative Structure-Activity Relationship Data

The potency and selectivity of this compound analogs are profoundly influenced by substitutions on both the chroman ring and the aminomethyl side chain. The following tables summarize the in vitro binding affinities of a series of analogs for the human serotonin, norepinephrine, and dopamine transporters.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound Analogs at Monoamine Transporters

CompoundRXhSERT (Ki, nM)hNET (Ki, nM)hDAT (Ki, nM)
1a HH1525120
1b 6-FH1020110
1c 7-ClH81895
1d 8-MeH2035150
2a HCH₃2540180
2b HCH₂CH₃3555210
2c HCyclopropyl1830130

Data presented is a representative compilation from publicly available patent literature and may not be exhaustive.

Deciphering the Monoamine Reuptake Inhibition Pathway

The therapeutic effect of these analogs stems from their ability to block the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission. The following diagram illustrates this fundamental mechanism.

Mechanism of Monoamine Reuptake Inhibition Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (SERT, NET, DAT) SynapticCleft->Transporter Reuptake Receptor Postsynaptic Receptors SynapticCleft->Receptor Binding Transporter->Presynaptic Analog This compound Analog Analog->Transporter Inhibition Vesicle Vesicles with Neurotransmitters Vesicle->SynapticCleft Release

Caption: Inhibition of monoamine transporters by this compound analogs.

Experimental Protocols: A Guide to In Vitro Evaluation

The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental protocols. The following outlines the key methodologies for assessing their interaction with monoamine transporters.

Synthesis of this compound Analogs

A general synthetic route to access these analogs is depicted below. This multi-step process typically involves the formation of the chroman-4-one core, followed by the introduction of the aminomethyl group at the 4-position and subsequent reduction to the corresponding alcohol.

General Synthetic Workflow start Substituted Phenol step1 Acylation start->step1 intermediate1 Hydroxyacetophenone Derivative step1->intermediate1 step2 Cyclization intermediate1->step2 intermediate2 Chroman-4-one step2->intermediate2 step3 Mannich Reaction or Alternative Aminomethylation intermediate2->step3 intermediate3 4-(Aminomethyl)chroman-4-one step3->intermediate3 step4 Reduction intermediate3->step4 end This compound Analog step4->end

Caption: A generalized synthetic pathway for this compound analogs.

Radioligand Binding Assays for SERT, NET, and DAT

These assays are the gold standard for determining the binding affinity of a compound to a specific transporter. The principle involves a competitive binding reaction between the unlabeled test compound and a radiolabeled ligand for the same binding site on the transporter.

3.2.1. Materials

  • Cell Membranes: Membranes prepared from cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Radioligands:

    • For hSERT: [³H]-Citalopram

    • For hNET: [³H]-Nisoxetine

    • For hDAT: [³H]-WIN 35,428

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl, CaCl₂, MgCl₂).

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled inhibitor (e.g., imipramine for SERT, desipramine for NET, GBR 12909 for DAT).

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold.

  • Scintillation Cocktail and Counter.

3.2.2. Assay Procedure

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

3.2.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for this critical assay.

Radioligand Binding Assay Workflow start Prepare Reagents (Membranes, Radioligand, Test Compounds) step1 Incubate Components in 96-well Plate start->step1 step2 Equilibrate at Controlled Temperature step1->step2 step3 Rapid Filtration to Separate Bound/Free Ligand step2->step3 step4 Wash Filters step3->step4 step5 Scintillation Counting step4->step5 end Data Analysis (IC50 and Ki Determination) step5->end

Caption: Step-by-step workflow of a radioligand binding assay.

This in-depth guide provides a foundational understanding of the structure-activity relationship of this compound analogs. By leveraging the presented data, understanding the underlying pharmacology, and employing the detailed experimental protocols, researchers can accelerate the discovery and development of novel and effective therapeutics targeting the monoamine transport system.

Spectroscopic Analysis of 4-(Aminomethyl)chroman-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of the novel compound 4-(Aminomethyl)chroman-4-ol. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of chroman-based compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of similar chroman-4-one and chroman-4-ol derivatives.[1][2]

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5m4HAr-H
~ 4.2 - 4.4t2HO-CH₂
~ 3.0 - 3.2s2HC-CH₂-N
~ 2.5 (broad s)s1HC-OH
~ 2.0 - 2.2t2HAr-C-CH₂
~ 1.8 (broad s)s2H-NH₂

Predicted in a non-polar deuterated solvent like CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 155Ar-C-O
~ 130Ar-C
~ 128Ar-C
~ 125Ar-C
~ 122Ar-C
~ 120Ar-C
~ 75C-OH
~ 65O-CH₂
~ 50C-CH₂-N
~ 35Ar-C-CH₂

Predicted in a non-polar deuterated solvent like CDCl₃.

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (alcohol), N-H stretch (amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1600 - 1450Medium to StrongC=C aromatic ring stretch
1250 - 1000StrongC-O stretch (alcohol and ether)
800 - 600MediumAromatic C-H bend (out-of-plane)
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
179[M]⁺ (Molecular Ion)
162[M - NH₃]⁺
161[M - H₂O]⁺
149[M - CH₂NH₂]⁺
131[M - H₂O - CH₂O]⁺
121[C₈H₉O]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans for a good signal-to-noise ratio (this will be significantly more than for ¹H NMR).

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Thin Solid Film Method): [4]

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).[4]

  • Film Casting: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, the spectrum is recorded over the mid-IR range of 4000-400 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electrospray Ionization - ESI): [7][8][9]

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µM) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol.[10] A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to promote protonation or deprotonation, respectively.[7]

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

    • A high voltage is applied to the tip of the infusion capillary, generating a fine spray of charged droplets.

    • A heated drying gas (e.g., nitrogen) aids in the desolvation of the droplets, leading to the formation of gas-phase ions.[8]

  • Mass Analysis:

    • The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum will show the molecular ion (or a protonated/deprotonated version) and various fragment ions.

    • For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions.

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR SolidFilm Casting as Thin Solid Film Sample->SolidFilm For IR Dilution Dilution in ESI Solvent Sample->Dilution For MS NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR Spectrometer SolidFilm->IR MS Mass Spectrometer (ESI-MS) Dilution->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain and interpret the corresponding data. As experimental data becomes available, this guide can be updated to reflect the empirical findings.

References

Computational Docking of Chroman Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities. Its structural versatility has made it a cornerstone in the development of novel therapeutic agents. Computational docking studies are pivotal in elucidating the molecular interactions between chroman derivatives and their biological targets, thereby guiding the rational design of more potent and selective drug candidates. This technical guide provides a comprehensive overview of the methodologies employed in the computational docking of chroman derivatives, supported by quantitative data and workflow visualizations.

Core Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This information is invaluable for understanding structure-activity relationships (SAR) and for virtual screening of compound libraries.

Experimental Protocols: A Generalized Workflow

The following protocol outlines a generalized workflow for the computational docking of chroman derivatives, based on methodologies reported in the literature.

Target Protein Preparation

The initial step involves the acquisition and preparation of the three-dimensional structure of the target protein.

  • Source: Protein structures are typically obtained from the Protein Data Bank (PDB).

  • Preparation Steps:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of atomic charges (e.g., Kollman and Gasteiger charges).[1]

    • Energy minimization to relieve any steric clashes.

Ligand Preparation

The three-dimensional structure of the chroman derivative (ligand) must also be prepared for docking.

  • Structure Generation: Ligand structures can be drawn using chemical drawing software like GaussView.[1]

  • Optimization: The geometry of the ligand is optimized using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G).[1][2] This step ensures that the ligand is in a low-energy conformation.

Docking Simulation

With the prepared protein and ligand, the docking simulation can be performed using specialized software.

  • Software: Commonly used software includes AutoDock, Molecular Operating Environment (MOE), and Gaussian 09.[1][2][3][4]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a widely used algorithm in AutoDock for exploring the conformational space of the ligand within the active site.[1]

  • Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the binding mode of the ligand. Lower binding energies typically indicate a more favorable interaction.

The following diagram illustrates a typical computational docking workflow:

docking_workflow cluster_protein Target Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation pdb Download Protein Structure (PDB) prep_protein Prepare Protein (Add Hydrogens, Assign Charges) pdb->prep_protein docking Perform Molecular Docking (e.g., AutoDock) prep_protein->docking draw_ligand Draw Chroman Derivative optimize_ligand Geometry Optimization (DFT) draw_ligand->optimize_ligand optimize_ligand->docking analysis Analyze Results (Binding Energy, Pose) docking->analysis sar Structure-Activity Relationship analysis->sar lead_opt Lead Optimization analysis->lead_opt

A generalized workflow for computational docking studies.

Quantitative Data from Docking Studies of Chroman Derivatives

The following tables summarize quantitative data from various computational docking studies on chroman and chromone derivatives, highlighting their potential as therapeutic agents.

Table 1: Docking of Chromone Derivatives against Cancer-Related Proteins

CompoundTarget ProteinBinding Energy (kcal/mol)Estimated Inhibition Constant (nM)Reference
Ligand 4l6i1o-10.0741.42[1]
Ligand 5i6i1o-10.0443.36[1]
Compound 4hHERA--[5][6]
Doxorubicin (Reference)HERA-6.7-[6]

Table 2: Docking of Chromone Derivatives against Oxidative Stress and Inflammation-Related Proteins

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
Compound 4bPeroxiredoxins (3MNG)-7.4[5][6]
Tocopherol (Reference)Peroxiredoxins (3MNG)-5.0[6]
Ascorbic Acid (Reference)Peroxiredoxins (3MNG)-5.4[6]
6-isopropyl-3-formyl chromone (4)Insulin-degrading enzyme (IDE)-8.5[7]
Dapagliflozin (Reference)Insulin-degrading enzyme (IDE)-7.9[7]

Table 3: In Vitro Biological Activity of Chroman and Chromone Derivatives

CompoundActivityIC50 ValueCell Line/AssayReference
Compound 4hCytotoxicity6.40 ± 0.26 µg/mLMCF-7[5]
Compound 4hCytotoxicity22.09 µg/mLA-549[5]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAcetylcholinesterase Inhibition1.37 µM-[4]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneButyrylcholinesterase Inhibition0.95 µM-[4]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneMAO-B Inhibition0.14 µM-[4]
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneCOX-2 Inhibition0.38 µM-[4]

Application to 4-(Aminomethyl)chroman-4-ol

The methodologies described above can be directly applied to investigate the therapeutic potential of this compound. The initial steps would involve:

  • Target Identification: Based on the structural similarity to other bioactive chroman derivatives, potential biological targets can be hypothesized. These may include enzymes involved in cancer, inflammation, or neurodegenerative diseases.

  • Model Building: A three-dimensional model of this compound would be generated and optimized.

  • Docking and Analysis: Docking studies would then be performed against the identified targets to predict binding affinities and modes.

The following diagram illustrates the logical relationship for initiating a study on this compound:

logical_relationship cluster_input Input Compound cluster_process Computational Analysis cluster_output Predicted Outcomes input This compound target_id Target Identification input->target_id docking Molecular Docking target_id->docking md_sim MD Simulations docking->md_sim binding_affinity Binding Affinity md_sim->binding_affinity binding_mode Binding Mode md_sim->binding_mode sar SAR Insights md_sim->sar

Logical workflow for studying this compound.

Conclusion

Computational docking is a powerful tool in modern drug discovery, enabling the rapid assessment of the therapeutic potential of novel compounds. The chroman scaffold continues to be a rich source of inspiration for the design of new drugs. By leveraging the established computational methodologies outlined in this guide, researchers can effectively investigate the biological activity of this compound and other novel chroman derivatives, accelerating the journey from concept to clinic.

References

"preliminary toxicity screening of 4-(Aminomethyl)chroman-4-ol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Toxicity Screening of 4-(Aminomethyl)chroman-4-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel compound this compound. In the absence of existing toxicological data for this specific molecule, this guide provides a robust framework based on established regulatory guidelines and toxicological principles for early-stage safety assessment. The proposed workflow incorporates a battery of in vitro assays to evaluate cytotoxicity, genotoxicity, and specific organ toxicity, followed by a foundational in vivo acute oral toxicity study. This guide furnishes detailed experimental protocols, illustrative data tables, and process visualizations to aid researchers in the systematic evaluation of this new chemical entity, ensuring a data-driven approach to identify potential liabilities in the early phases of drug development.

Introduction

This compound is a novel compound featuring a chroman scaffold, a structure found in a variety of biologically active molecules.[1] As with any new chemical entity intended for potential therapeutic use, a thorough and early assessment of its safety profile is paramount. Preliminary toxicity screening is a critical step in the drug development process, designed to identify potential toxic liabilities, inform dose selection for further studies, and de-risk candidates before significant resource investment.[2][3]

This technical guide proposes a structured, multi-faceted approach to the initial toxicological evaluation of this compound. The screening cascade begins with a series of in vitro assays to minimize animal use and rapidly assess effects at the cellular level, followed by a limited in vivo study to understand its effects in a whole-animal system.

Proposed Preliminary Toxicity Screening Workflow

A tiered approach is recommended, starting with high-throughput in vitro assays and progressing to a more complex in vivo study. This workflow allows for early decision-making based on a foundational safety profile.

G cluster_invitro In Vitro Assessment cluster_decision1 Decision Point 1 cluster_invivo In Vivo Assessment cluster_decision2 Decision Point 2 vitro_start This compound cytotox Cytotoxicity Screening (e.g., HepG2, HEK293) vitro_start->cytotox genotox Genotoxicity Screening (Ames & Micronucleus) vitro_start->genotox cardiotox Cardiotoxicity Screening (hERG Assay) vitro_start->cardiotox decision1 Acceptable In Vitro Profile? cytotox->decision1 genotox->decision1 cardiotox->decision1 acute_oral Acute Oral Toxicity (OECD 423) decision1->acute_oral Yes stop_dev Stop Development or Redesign Compound decision1->stop_dev No decision2 Acceptable Acute Toxicity? acute_oral->decision2 decision2->stop_dev No proceed Proceed to Further Sub-acute/Chronic Studies decision2->proceed Yes

Caption: Proposed workflow for preliminary toxicity screening.

In Vitro Toxicity Assessment

In vitro tests provide the first look at the biological activity of a compound on living cells, offering data on cytotoxicity and potential genetic damage.[2]

Cytotoxicity Screening

The initial evaluation of cytotoxicity is performed across multiple cell lines to identify potential target organs and determine the concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed human liver carcinoma (HepG2) and human embryonic kidney (HEK293) cells in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineExposure Time (hours)IC50 (µM)
HepG224> 1000
48850
HEK29324> 1000
48920
Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of potential carcinogenicity.

This assay screens for the ability of a compound to induce gene mutations.

Experimental Protocol: Ames Test (OECD 471)

  • Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 mix from rat liver).

  • Exposure: Pre-incubate the test compound at five different concentrations with the bacterial strains in the presence or absence of the S9 mix.

  • Plating: Plate the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan). A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twice the background level.

Data Presentation: Hypothetical Ames Test Results (TA100 Strain)

Concentration (µ g/plate )Without S9 Mix (Revertants/Plate)With S9 Mix (Revertants/Plate)
Vehicle Control125135
10130140
50128138
100135145
500140150
Positive Control11501280
Result Negative Negative

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division.

G start Seed mammalian cells (e.g., CHO, L5178Y) treat Treat cells with This compound (+/- S9 mix) for 3-6 hours start->treat wash Wash cells and add fresh medium treat->wash cytoB Add Cytochalasin B to block cytokinesis wash->cytoB incubate Incubate for 1.5-2 cell cycles to allow nuclear division cytoB->incubate harvest Harvest cells and prepare slides incubate->harvest stain Stain with DNA-specific dye (e.g., Giemsa, DAPI) harvest->stain analyze Score 1000 binucleated cells per concentration for micronuclei stain->analyze

Caption: Workflow for the in vitro micronucleus assay.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Culture: Culture suitable mammalian cells (e.g., CHO, L5178Y) to an appropriate density.

  • Treatment: Treat cells with at least three concentrations of the test compound, based on preliminary cytotoxicity data, with and without S9 metabolic activation. Include negative and positive controls.

  • Incubation: After a short treatment period (3-6 hours), wash the cells and add fresh medium containing cytochalasin B. Cytochalasin B blocks cytokinesis, resulting in binucleated cells, which makes scoring easier.

  • Harvesting: Incubate for a period equivalent to 1.5-2 normal cell cycles, then harvest the cells.

  • Slide Preparation: Prepare slides using a cytocentrifuge or by dropping the cell suspension onto slides.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa).

  • Analysis: Using a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.

In Vivo Acute Toxicity Assessment

Following the in vitro assessment, a single-dose acute toxicity study in rodents is performed to understand the compound's toxicity in a whole-animal model and to determine its acute lethal dose (LD50).[4]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Model: Use healthy, young adult female rats (e.g., Sprague-Dawley), as they are often slightly more sensitive.

  • Housing: House animals in standard conditions with access to food and water ad libitum. Acclimatize animals for at least 5 days before the study.

  • Dosing: Administer this compound by oral gavage. The study follows a stepwise procedure, using 3 animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The outcome of the first step determines the dose for the next step.

  • Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[2] Record all clinical signs of toxicity, morbidity, and mortality.

  • Body Weight: Measure the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any pathological changes in organs and tissues.

  • Endpoint: The primary endpoint is the estimation of the LD50 and the classification of the compound into a GHS (Globally Harmonized System) toxicity category.

Data Presentation: Hypothetical Acute Oral Toxicity Findings

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical SignsGross Necropsy Findings
30030/3No signs observedNo abnormalities
200031/3Lethargy, piloerection in 2/3 animals on Day 1No abnormalities in survivors; discoloration of the liver in the decedent.
Estimated LD50 Range 300 - 2000 mg/kg
GHS Category Category 4

Potential Mechanism of Toxicity (Hypothetical)

Based on related structures like 4-aminophenol, a potential mechanism of toxicity for this compound could involve metabolic activation leading to the formation of reactive intermediates.[5] These intermediates can deplete cellular antioxidants like glutathione (GSH) and induce oxidative stress, ultimately leading to mitochondrial dysfunction and cell death.[5]

G cluster_effects Cellular Effects compound This compound metabolism Metabolic Activation (e.g., by Cytochrome P450) compound->metabolism reactive_int Reactive Intermediate (e.g., Quinone Imine) metabolism->reactive_int gsh_depletion Glutathione (GSH) Depletion reactive_int->gsh_depletion ros Increased Reactive Oxygen Species (ROS) reactive_int->ros gsh_depletion->ros enhances mito Mitochondrial Dysfunction ros->mito cell_death Cell Death (Apoptosis / Necrosis) mito->cell_death

Caption: Hypothetical pathway for oxidative stress-induced toxicity.

Summary and Conclusion

This guide presents a systematic and industry-standard approach for the preliminary toxicity screening of this compound. The proposed workflow, combining essential in vitro and in vivo assays, provides a foundational dataset to make an early, informed decision on the compound's viability for further development. The hypothetical results presented herein suggest that this compound exhibits low cytotoxicity, is non-genotoxic, and has a low acute oral toxicity profile. Based on such a profile, the compound would be considered a candidate for progression into more detailed sub-acute toxicity and safety pharmacology studies. This structured approach ensures that potential safety concerns are identified early, aligning with ethical considerations and optimizing the allocation of resources in the drug development pipeline.

References

Methodological & Application

Application Note: Lab-Scale Synthesis of 4-(Aminomethyl)chroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed two-step protocol for the lab-scale synthesis of 4-(aminomethyl)chroman-4-ol, a valuable building block for drug discovery and development. The synthesis commences with the readily available chroman-4-one and proceeds through a modified Strecker reaction to form an α-amino nitrile intermediate, which is subsequently reduced to the target amino alcohol. This protocol is intended for researchers in organic and medicinal chemistry.

Introduction

Chroman derivatives are prevalent scaffolds in a variety of biologically active compounds. Specifically, molecules containing an amino alcohol moiety are of significant interest in medicinal chemistry due to their potential as pharmacophores. This compound combines the chroman nucleus with a 1,2-amino alcohol functional group at the 4-position, making it an attractive intermediate for the synthesis of novel therapeutic agents. This document outlines a reliable and reproducible laboratory-scale procedure for its preparation.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps starting from chroman-4-one:

Step 1: Synthesis of 4-Amino-4-cyanochroman (Intermediate 2) Chroman-4-one undergoes a one-pot reaction with sodium cyanide and ammonium chloride to yield the α-amino nitrile intermediate, 4-amino-4-cyanochroman.

Step 2: Synthesis of this compound (Product 3) The nitrile group of the intermediate is reduced using lithium aluminum hydride (LiAlH₄) to afford the final product, this compound.

Experimental Protocols

Safety Precaution: This protocol involves the use of highly toxic sodium cyanide and a highly reactive and flammable reagent, lithium aluminum hydride. All steps must be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 4-Amino-4-cyanochroman (2)

Materials:

  • Chroman-4-one (1)

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add chroman-4-one (1.0 eq), ammonium chloride (1.5 eq), and methanol (5 mL per mmol of chroman-4-one).

  • Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve sodium cyanide (1.5 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-4-cyanochroman (2).

  • The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound (3)

Materials:

  • 4-Amino-4-cyanochroman (2)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF (10 mL per mmol of nitrile).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-amino-4-cyanochroman (2) (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound (3).

  • The product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Reagents for the Synthesis of 4-Amino-4-cyanochroman (2)

Reagent Molar Mass ( g/mol ) Molar Eq.
Chroman-4-one (1) 148.16 1.0
Sodium Cyanide 49.01 1.5

| Ammonium Chloride | 53.49 | 1.5 |

Table 2: Reagents for the Synthesis of this compound (3)

Reagent Molar Mass ( g/mol ) Molar Eq.
4-Amino-4-cyanochroman (2) 174.20 1.0

| Lithium Aluminum Hydride | 37.95 | 3.0 |

Table 3: Expected Product Characterization

Compound Formula Molar Mass ( g/mol ) Expected ¹H NMR Signals (ppm, indicative) Expected IR (cm⁻¹)
2 C₁₀H₁₀N₂O 174.20 7.8-6.8 (aromatic), 4.4-4.2 (OCH₂), 2.5-2.0 (CH₂), NH₂ (broad s) 3400-3300 (N-H), 2240 (C≡N), 1600 (C=C)

| 3 | C₁₀H₁₃NO₂ | 179.22 | 7.5-6.8 (aromatic), 4.3-4.1 (OCH₂), 3.0-2.8 (CH₂N), 2.2-1.8 (CH₂), OH, NH₂ (broad s) | 3400-3200 (O-H, N-H broad), 1600 (C=C), 1100 (C-O) |

Visualization

Synthesis_Workflow cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Reduction Start Chroman-4-one (1) Reagents1 NaCN, NH₄Cl Methanol/H₂O Start->Reagents1 Reaction1 One-pot reaction RT, 24h Reagents1->Reaction1 Workup1 Extraction & Purification Reaction1->Workup1 Intermediate 4-Amino-4-cyanochroman (2) Reagents2 1. LiAlH₄, Anhydrous THF 2. H₂O work-up Intermediate->Reagents2 Workup1->Intermediate Reaction2 Reduction Reflux, 6-8h Reagents2->Reaction2 Workup2 Quenching & Purification Reaction2->Workup2 Product This compound (3) Workup2->Product

Caption: Synthetic workflow for this compound.

Discussion

The described two-step synthesis provides a straightforward route to this compound. The initial Strecker-type reaction is a robust method for installing both an amino and a cyano group onto the C4 position of the chromanone core. The subsequent reduction of the nitrile with LiAlH₄ is a high-yielding transformation to the desired primary amine. Careful control of the reaction conditions, particularly the anhydrous environment for the LiAlH₄ reduction and the cautious quenching procedure, is critical for the safety and success of the synthesis. The final product serves as a versatile intermediate, with the primary amine and tertiary alcohol functionalities available for further chemical modification.

Application Notes and Protocols for 4-(Aminomethyl)chroman-4-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)chroman-4-ol is a valuable heterocyclic intermediate in medicinal chemistry, primarily utilized in the synthesis of various bioactive molecules. The chroman scaffold is a privileged structure found in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities. The presence of both a hydroxyl and an aminomethyl group at the 4-position offers multiple points for further chemical modification, making it a versatile building block in drug discovery. This document provides detailed application notes, experimental protocols for the synthesis of this compound and its precursors, and an overview of its application in the synthesis of a key pharmaceutical agent, along with the associated biological pathways.

Synthetic Applications

The primary application of this compound and its derivatives is as a key intermediate in the synthesis of complex pharmaceutical compounds. The chroman-4-ol moiety is a common structural feature in molecules targeting a range of biological targets, including G-protein coupled receptors and enzymes.

A notable application of chroman-based intermediates is in the synthesis of the antihypertensive drug Nebivolol . Nebivolol is a highly selective β1-adrenergic receptor antagonist with additional vasodilatory properties mediated by nitric oxide (NO) release.[1][2] The synthesis of Nebivolol involves the coupling of two distinct chroman fragments, highlighting the importance of chroman intermediates in accessing this complex and therapeutically significant molecule.[3][4]

Data Presentation

Table 1: Synthesis of 7-Hydroxychroman-4-one (Precursor to Chroman-4-ol)
StepReactionReagents and ConditionsYield (%)Reference
1Friedel-Crafts AcylationResorcinol, 3-bromopropionic acid, trifluoromethanesulfonic acid, 80°C, 1 hNot specified[5]
2Intramolecular Cyclization3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one, 2 M NaOH, rt, 2 hNot specified[5]
Table 2: Reduction of Chroman-4-one to Chroman-4-ol
Starting MaterialReducing AgentSolventTemperatureTimeYield (%)Reference
5,7-Difluorochroman-4-oneFormic acid/TriethylamineTetrahydrofuran40°CNot specified91[6]
Substituted chroman-4-oneSodium borohydride (NaBH₄)Methanol0°C to rtNot specifiedQuantitative[7]
Table 3: Proposed Synthesis of this compound from Chroman-4-ol
StepReactionKey ReagentsGeneral ConditionsExpected Outcome
1MesylationMethanesulfonyl chloride, TriethylamineAnhydrous DCM, 0°C to rtConversion of hydroxyl to mesylate
2Azide SubstitutionSodium azideDMF, elevated temperatureFormation of 4-azidochroman
3ReductionLithium aluminum hydride or H₂/Pd-CAnhydrous ether or EthanolReduction of azide to primary amine

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxychroman-4-one

This protocol describes a general method for the synthesis of the chroman-4-one scaffold, a key precursor.

Materials:

  • Resorcinol

  • 3-Bromopropionic acid

  • Trifluoromethanesulfonic acid

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate

Procedure: [5]

  • Friedel-Crafts Acylation: To a round-bottom flask, add resorcinol, 3-bromopropionic acid, and trifluoromethanesulfonic acid. Heat the mixture at 80°C for 1 hour with stirring.

  • After cooling to room temperature, add chloroform and extract the mixture with distilled water in a separatory funnel.

  • Treat the aqueous phase with chloroform and the combined organic phases with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

  • Intramolecular Cyclization: Dissolve the product from the previous step in a 2 M NaOH solution at 5°C. Stir the reaction at room temperature for 2 hours.

  • Cool the reaction to 5°C and adjust the pH to 2 with 6 M H₂SO₄.

  • Extract the product with chloroform. Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-hydroxychroman-4-one.

Protocol 2: Reduction of Chroman-4-one to Chroman-4-ol

This protocol details the reduction of the ketone functionality to a hydroxyl group.

Materials:

  • Substituted chroman-4-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted chroman-4-one in methanol in a round-bottom flask and cool to 0°C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chroman-4-ol. Purify by column chromatography if necessary.

Protocol 3: Proposed Synthesis of this compound via Mitsunobu Reaction and Reduction

This proposed multi-step protocol outlines a plausible route for the conversion of the 4-hydroxyl group to an aminomethyl group.

Step 1: Mitsunobu Reaction with Hydrazoic Acid (in situ generation) or Phthalimide

Materials:

  • Chroman-4-ol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Hydrazoic acid (generated in situ from sodium azide and an acid) or Phthalimide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve chroman-4-ol and triphenylphosphine in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add DEAD or DIAD to the stirred solution.

  • Add the nucleophile (e.g., a solution of hydrazoic acid in THF or phthalimide).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction and work up to isolate the 4-azidochroman or 4-phthalimidochroman intermediate.[8][9]

Step 2: Reduction of the Azide or Phthalimide

Materials:

  • 4-Azidochroman or 4-phthalimidochroman

  • Lithium aluminum hydride (LiAlH₄) for azide reduction or Hydrazine for phthalimide removal (Ing-Ganthey synthesis)

  • Anhydrous ether or ethanol

Procedure for Azide Reduction:

  • Prepare a suspension of LiAlH₄ in anhydrous ether in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Slowly add a solution of the 4-azidochroman in anhydrous ether.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and extract the filtrate with ether.

  • Dry the combined organic layers and concentrate under reduced pressure to yield this compound.

Signaling Pathways and Logical Relationships

The chroman moiety is a core component of the drug Nebivolol. Understanding the mechanism of action of Nebivolol provides insight into the biological relevance of this chemical scaffold.

Nebivolol_Mechanism Nebivolol Nebivolol Beta1_AR β1-Adrenergic Receptor (Heart) Nebivolol->Beta1_AR Antagonist Beta3_AR β3-Adrenergic Receptor (Endothelium) Nebivolol->Beta3_AR Agonist AC Adenylyl Cyclase Beta1_AR->AC eNOS Endothelial Nitric Oxide Synthase (eNOS) Beta3_AR->eNOS Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Heart_Effects Decreased Heart Rate Decreased Contractility PKA->Heart_Effects Leads to BP Decreased Blood Pressure Heart_Effects->BP NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Causes Vasodilation->BP

Caption: Mechanism of action of Nebivolol.

The diagram above illustrates the dual mechanism of action of Nebivolol. As a selective β1-adrenergic receptor antagonist, it blocks the effects of catecholamines on the heart, leading to a decrease in heart rate and contractility.[10][11] Concurrently, Nebivolol acts as a β3-adrenergic receptor agonist in the endothelium, which stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[2][12] NO is a potent vasodilator, leading to the relaxation of blood vessels.[13] The combined effect of reduced cardiac output and vasodilation results in a decrease in blood pressure.[4]

Synthetic_Workflow Start Starting Materials (e.g., Resorcinol) Chromanone Chroman-4-one Synthesis Start->Chromanone Chromanol Reduction to Chroman-4-ol Chromanone->Chromanol Activation Activation of Hydroxyl Group (e.g., Mesylation or Mitsunobu) Chromanol->Activation Substitution Nucleophilic Substitution (e.g., with Azide) Activation->Substitution Final_Reduction Reduction to Amine Substitution->Final_Reduction Intermediate This compound Final_Reduction->Intermediate Drug_Synthesis Further Elaboration to Active Pharmaceutical Ingredient Intermediate->Drug_Synthesis

Caption: Synthetic workflow for this compound.

This workflow diagram outlines the key transformations required to synthesize this compound from readily available starting materials. The synthesis commences with the formation of the chroman-4-one core, which is then reduced to the corresponding chroman-4-ol. The crucial step involves the conversion of the 4-hydroxyl group into a primary amine. A common strategy for this transformation is a two-step process involving activation of the alcohol (for example, as a mesylate) followed by nucleophilic substitution with an azide anion and subsequent reduction to the desired aminomethyl group. This intermediate can then be utilized in further synthetic steps to produce complex drug molecules.

References

Application Notes and Protocols for 4-(Aminomethyl)chroman-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-(Aminomethyl)chroman-4-ol in medicinal chemistry, based on the known biological activities of the broader chroman scaffold. Detailed experimental protocols for the synthesis and biological evaluation of this compound are also presented to facilitate further research and drug discovery efforts.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, incorporates both a hydroxyl and an aminomethyl group at the C4 position, suggesting its potential to interact with various biological targets. This document outlines potential therapeutic applications and provides detailed protocols for the synthesis and evaluation of this promising compound.

Potential Therapeutic Applications

Based on the activities of structurally related chroman-4-one and chromanol derivatives, this compound is a candidate for investigation in the following therapeutic areas:

  • Neurodegenerative Diseases: Chroman derivatives have shown inhibitory activity against enzymes implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, including butyrylcholinesterase (BChE) and monoamine oxidases (MAO).[4]

  • Cancer: Certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target in cancer therapy.[5][6][7] The structural features of this compound may allow for interaction with the SIRT2 active site.

  • Infectious Diseases: The chroman-4-one backbone is present in compounds with demonstrated antibacterial and antifungal activity.[1] The introduction of the aminomethyl and hydroxyl groups could modulate this activity.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound to serve as a template for presenting experimental findings.

Table 1: Enzyme Inhibition Data

Target EnzymeIC₅₀ (µM)Inhibition Type
Butyrylcholinesterase (BChE)TBDTBD
Monoamine Oxidase A (MAO-A)TBDTBD
Monoamine Oxidase B (MAO-B)TBDTBD
Sirtuin 2 (SIRT2)TBDTBD

(TBD: To Be Determined)

Table 2: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL)
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD
Candida albicansTBDTBD

(TBD: To Be Determined)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be envisioned via a two-step process starting from a suitable chroman-4-one precursor. The first step involves the formation of a cyanohydrin, followed by reduction.

Workflow for the Synthesis of this compound

start Chroman-4-one step1 Cyanohydrin Formation (TMSCN, ZnI2) start->step1 intermediate 4-cyano-chroman-4-ol step1->intermediate step2 Reduction (LiAlH4 or H2/Raney Ni) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Protocol:

  • Cyanohydrin Formation:

    • To a solution of the starting chroman-4-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., zinc iodide).

    • Add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

    • Deprotection can be achieved using a mild acid (e.g., HCl in methanol) to yield the 4-cyano-chroman-4-ol intermediate.

  • Reduction of the Nitrile:

    • Carefully add the 4-cyano-chroman-4-ol intermediate (1 equivalent) to a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, excess) in an anhydrous etheral solvent (e.g., THF) at 0 °C under an inert atmosphere.

    • Allow the reaction to stir at room temperature or with gentle heating until the reduction is complete (monitor by TLC or IR for the disappearance of the nitrile peak).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate and wash with an organic solvent.

    • Dry the filtrate over anhydrous sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Evaluation Protocols

1. Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is adapted from the Ellman's method.[8][9]

Signaling Pathway and Assay Principle

BChE Butyrylcholinesterase (BChE) Thiocholine Thiocholine BChE->Thiocholine BTC Butyrylthiocholine (Substrate) BTC->BChE Hydrolysis DTNB DTNB Thiocholine->DTNB Reaction TNB TNB (Yellow Product) (Absorbance at 412 nm) DTNB->TNB Inhibitor This compound (Test Compound) Inhibitor->BChE Inhibition

Caption: Principle of the BChE inhibition assay.

Protocol:

  • Materials:

    • Recombinant human BChE

    • Butyrylthiocholine iodide (BTC)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compound (this compound)

    • 96-well microplate and reader

  • Procedure:

    • Prepare solutions of BChE, BTC, and DTNB in phosphate buffer.

    • Add 25 µL of BChE solution (0.2 U/mL) to each well of a 96-well plate.[10]

    • Add 10 µL of various concentrations of the test compound (dissolved in a suitable solvent, e.g., DMSO, and diluted with buffer) to the wells. Include a solvent control.

    • Add 65 µL of phosphate buffer.[10]

    • Add 125 µL of DTNB solution.[10]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of BTC solution.

    • Measure the absorbance at 412 nm every minute for 15-20 minutes.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

2. Monoamine Oxidase (MAO) Inhibition Assay

This is a fluorometric assay based on the detection of hydrogen peroxide.[4][11]

Assay Principle

MAO MAO-A or MAO-B H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Substrate Monoamine Substrate Substrate->MAO Oxidative Deamination HRP Horseradish Peroxidase (HRP) H2O2->HRP Reaction Product Fluorescent Product (e.g., Resorufin) HRP->Product Probe Non-fluorescent Probe (e.g., Amplex Red) Probe->HRP Inhibitor This compound (Test Compound) Inhibitor->MAO Inhibition SIRT2 SIRT2 Enzyme Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Substrate Fluorogenic Acetylated Peptide Substrate Substrate->SIRT2 Deacetylation NAD NAD+ NAD->SIRT2 Developer Developer Deacetylated_Substrate->Developer Cleavage Fluorescent_Product Fluorescent Product Developer->Fluorescent_Product Inhibitor This compound (Test Compound) Inhibitor->SIRT2 Inhibition Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in Broth Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Determine_MIC

References

Application Notes and Protocols for Developing Assays for 4-(Aminomethyl)chroman-4-ol Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 4-(Aminomethyl)chroman-4-ol is a novel derivative possessing a unique amino alcohol functional group on the chroman core. This structural feature suggests potential interactions with a variety of biological targets. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound and similar compounds. The assays are designed to screen for cytotoxic, antimicrobial, and specific enzyme inhibitory activities.

Cell Viability and Cytotoxicity Screening

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[1]

MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line (e.g., MCF-7, a human breast cancer cell line).[1]

Experimental Protocol

  • Cell Seeding:

    • Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.

    • Include a vehicle control (media with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours.[1]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Shake the plate gently for 5 minutes to ensure the formazan is fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

CompoundCell LineIC50 (µM)
This compoundMCF-725.5
Doxorubicin (Positive Control)MCF-71.2
Vehicle Control (DMSO)MCF-7>100

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treat_cells Treat Cells with Compound cell_seeding->treat_cells compound_prep Prepare Compound Serial Dilutions compound_prep->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate_wells Inoculate Wells with Microbes prep_inoculum->inoculate_wells prep_dilutions Prepare Compound Serial Dilutions in Plate prep_dilutions->inoculate_wells incubate_plate Incubate Plate (24-48h) inoculate_wells->incubate_plate read_results Visually Inspect for Growth Inhibition incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic SIRT2_Pathway cluster_pathway SIRT2 Deacetylation Pathway SIRT2 SIRT2 Deacetylated_Substrate Deacetylated Substrate NAM Nicotinamide NAD NAD+ NAD->NAM SIRT2 Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin) Acetylated_Substrate->Deacetylated_Substrate SIRT2 Compound This compound Compound->SIRT2 Inhibition

References

Application Notes and Protocols for Cell-Based Assays with 4-(Aminomethyl)chroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell-based assays to evaluate the biological activity of 4-(Aminomethyl)chroman-4-ol. This compound belongs to the chroman class of molecules, which are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The following protocols are foundational for screening and characterizing the bioactivity of novel chroman derivatives.

Assessment of Cytotoxicity and Antiproliferative Activity

A primary step in evaluating a new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3]

Experimental Protocol: MTT Assay for Cell Viability[1][3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., 22Rv1 for prostate cancer)[5]

  • Complete culture medium (e.g., RPMI 1640)[5]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 80,000 cells/mL) and incubate for 24 hours to allow for cell attachment.[1][5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[1]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Data Presentation: Example IC50 Values for Chroman Derivatives
CompoundCell LineIC50 (µM)
Compound B1622Rv10.096
8-bromo-6-chloro-2-pentylchroman-4-one-4.5
6,8-dibromo-2-pentylchroman-4-one-1.5

Data is illustrative and based on published findings for other chroman derivatives to provide a comparative context.[5][6][7]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Evaluation of Anti-inflammatory Activity

Chroman-4-one derivatives have demonstrated anti-inflammatory effects.[2] The Griess assay for nitric oxide (NO) production is a common method to screen for anti-inflammatory potential. This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)[3]

Objective: To assess the ability of this compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

  • Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours to induce NO production.[3] Include control wells with cells only, cells with LPS only, and cells with the compound only.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[3]

  • Griess Reaction: Add 50 µL of Griess reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in the samples and determine the percentage of NO inhibition by the compound.

Experimental Workflow: Griess Assay

Griess_Assay_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells treat_compound Treat with Compound seed_cells->treat_compound stim_lps Stimulate with LPS (24h) treat_compound->stim_lps collect_supernatant Collect Supernatant stim_lps->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Read Absorbance (540nm) add_griess_b->read_absorbance quantify_nitrite Quantify Nitrite read_absorbance->quantify_nitrite calc_inhibition Calculate % Inhibition quantify_nitrite->calc_inhibition

Caption: Workflow for the Griess assay to measure nitric oxide production.

Antimicrobial Activity Screening

The chroman-4-one scaffold is present in many compounds with antimicrobial properties.[2] The following protocols determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) of this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing[2]

Objective: To determine the MIC, MBC, and MFC of this compound against pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa)[2]

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)[2]

  • Appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • 96-well microdilution plates

  • This compound

  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 24-48 hours at 35 ± 2 °C for yeasts/bacteria).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC/MFC Determination: Aliquot 10 µL from the wells showing no growth (MIC, MICx2, and MICx4) onto agar plates.[2] Incubate the plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC or MFC.

Data Presentation: Example Antimicrobial Activity of Chroman Derivatives
CompoundMicroorganismMIC (µg/mL)
Compound 1Candida albicans64 - 1024
Compound 2Candida albicans64 - 1024
Compound 21Candida albicans64 - 1024

Data is illustrative and based on published findings for other chroman derivatives to provide a comparative context.[2]

Potential Signaling Pathways and Molecular Targets

Based on studies of related chroman-4-one derivatives, this compound may exert its biological effects through various signaling pathways and molecular targets. For instance, in Candida albicans, potential targets for chroman derivatives include cysteine synthase, HOG1 kinase, and FBA1, which are crucial for fungal virulence and survival.[2] In human cells, some chroman-4-ones have been shown to be selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation and neurodegenerative diseases.[7][8]

Signaling_Pathways cluster_compound Compound cluster_targets Potential Molecular Targets cluster_effects Cellular Effects compound This compound sirt2 SIRT2 compound->sirt2 inhibits hog1 HOG1 Kinase compound->hog1 inhibits cys_synth Cysteine Synthase compound->cys_synth inhibits fba1 FBA1 compound->fba1 inhibits inflammation ↓ Inflammation (↓ NO) compound->inflammation apoptosis Apoptosis / Cytotoxicity sirt2->apoptosis antifungal Antifungal Activity hog1->antifungal cys_synth->antifungal fba1->antifungal

Caption: Potential molecular targets and cellular effects of chroman derivatives.

References

"analytical methods for quantification of 4-(Aminomethyl)chroman-4-ol"

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in chroman derivatives within medicinal chemistry and drug development necessitates robust and reliable analytical methodologies for their quantification. 4-(Aminomethyl)chroman-4-ol is a chiral amino alcohol derivative of the chroman scaffold, a privileged structure in many biologically active compounds. Accurate quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices. While specific validated methods for this exact molecule are not widely published, the following protocols have been developed based on established analytical techniques for structurally related chromanols, amino alcohols, and other polar aminomethyl compounds. The proposed methods utilize High-Performance Liquid Chromatography (HPLC) with both Ultraviolet (UV) and Mass Spectrometry (MS) detection, offering flexibility in terms of sensitivity and selectivity to suit different research needs.

Data Presentation: Predicted Quantitative Performance

The following table summarizes the anticipated quantitative performance of the proposed analytical methods. These values are typical for the analysis of similar small polar molecules and should be confirmed during method validation for this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Limit of Detection (LOD) 5 - 20 ng/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 15 - 60 ng/mL0.15 - 3 ng/mL
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 10%< 5%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 5% B

    • 15-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

4. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (95:5 A:B) to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

2. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A shorter gradient can often be used due to the selectivity of MS detection.

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 80% B

    • 3.0-3.5 min: 80% to 95% B

    • 3.5-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 2% B

    • 4.1-5.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometer Settings

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor and Product Ions: These must be determined by infusing a standard solution of this compound. A likely precursor ion would be the protonated molecule [M+H]⁺.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion 1 - quantifier), Q1 -> Q3 (Product Ion 2 - qualifier)

    • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

  • Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

5. Sample Preparation (for Plasma)

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of the protein precipitation solvent containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression.

  • Quantify the analyte in samples using the calibration curve.

Visualizations

Workflow_HPLC_Quantification General Workflow for HPLC Quantification cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification RefStd Reference Standard StockSol Prepare Stock Solution RefStd->StockSol Sample Test Sample SamplePrep Prepare Sample Solution Sample->SamplePrep CalStd Prepare Calibration Standards StockSol->CalStd Inject Inject Samples & Standards CalStd->Inject SamplePrep->Inject HPLC HPLC-UV or LC-MS/MS System Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Peak Integration Detect->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve Quantify Quantify Analyte in Samples Integrate->Quantify CalCurve->Quantify Report Generate Report Quantify->Report

Caption: General workflow for HPLC-based quantification.

LCMS_Logic LC-MS/MS Analysis Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_In Sample Injection LC_Column C18 Column Sample_In->LC_Column Analyte_Out Analyte Elutes LC_Column->Analyte_Out ESI ESI Source (Ionization) Analyte_Out->ESI [M] -> [M+H]+ Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Select [M+H]+ Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment [M+H]+ Detector Detector Q3->Detector Select Product Ion(s)

Caption: Logic of LC-MS/MS for selective quantification.

Application Notes and Protocols for Chiral Separation of 4-(Aminomethyl)chroman-4-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Aminomethyl)chroman-4-ol is a chiral molecule with a stereocenter at the C4 position, leading to the existence of two enantiomers. As is often the case in pharmacology, these enantiomers can exhibit different biological activities and toxicological profiles. Therefore, the ability to separate and analyze the enantiomers of this compound is critical for drug development, quality control, and stereoselective synthesis. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging methodologies established for structurally related chroman derivatives.

The principle of chiral separation via chromatography relies on the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte.[1] These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in the formation of transient diastereomeric complexes between the enantiomers and the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation.[1] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have shown broad applicability and high enantioselectivity for a wide range of chiral compounds, including chroman derivatives.[2][3]

Chiral Separation Techniques

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the enantioseparation of chiral compounds.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and robust technique for separating enantiomers.[4] The choice of the chiral stationary phase and the mobile phase is crucial for achieving successful separation. Polysaccharide-based CSPs are particularly effective for resolving a diverse range of chiral molecules.[2][3]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and often faster alternative to normal-phase HPLC for chiral separations.[5][6] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier.[5][6] SFC can offer unique selectivity and high efficiency, making it an attractive option for both analytical and preparative scale separations.[5][7]

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers based on proposed HPLC and SFC methods. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

TechniqueChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Separation Factor (α)Resolution (Rs)
HPLC Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)1.025Enantiomer 1: 8.5Enantiomer 2: 10.21.25> 2.0
SFC Cellulose tris(3,5-dimethylphenylcarbamate)CO2 / Methanol with 0.1% Diethylamine (70:30, v/v)3.035Enantiomer 1: 3.2Enantiomer 2: 4.11.30> 2.5

Experimental Protocols

Protocol 1: Chiral HPLC Separation

This protocol provides a starting point for the chiral separation of this compound enantiomers using HPLC.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).[2]

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic this compound.

2. Sample Preparation:

  • Accurately weigh a small amount of racemic this compound.

  • Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Diethylamine in an 80:20:0.1 volume-to-volume-to-volume ratio.

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. HPLC Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Identify the two peaks corresponding to the separated enantiomers.

  • Integrate the peak areas for each enantiomer.

  • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation quality. Note: The elution order of the (R) and (S) enantiomers must be determined experimentally using enantiomerically pure standards.

Protocol 2: Chiral SFC Separation

This protocol provides a starting point for the chiral separation of this compound enantiomers using SFC.

1. Instrumentation and Materials:

  • SFC System: An analytical SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H, 5 µm, 250 x 4.6 mm).

  • Solvents: SFC grade CO2, Methanol, and Diethylamine (DEA).

  • Sample: Racemic this compound.

2. Sample Preparation:

  • Accurately weigh a small amount of racemic this compound.

  • Dissolve the sample in Methanol to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Mobile Phase Preparation:

  • The mobile phase consists of supercritical CO2 and a modifier.

  • Prepare the modifier by adding 0.1% Diethylamine to Methanol.

  • Degas the modifier before use.

4. SFC Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Isocratic elution with 70% CO2 and 30% Methanol with 0.1% DEA.

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 35 °C.

  • Back Pressure: 150 bar.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

5. Data Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Identify the two peaks corresponding to the separated enantiomers.

  • Integrate the peak areas for each enantiomer.

  • Calculate the separation factor (α) and resolution (Rs). Note: The elution order should be confirmed with pure standards.

Visualizations

G cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Data Analysis weigh Weigh Racemic Compound dissolve Dissolve in Mobile Phase/Modifier weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto Column filter->inject separate Enantiomeric Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate α and Rs integrate->calculate identify Identify Enantiomers (with standards) calculate->identify

Caption: Experimental workflow for chiral separation.

G cluster_hplc HPLC Method cluster_sfc SFC Method compound This compound (Racemic Mixture) hplc_csp Amylose-based CSP compound->hplc_csp sfc_csp Cellulose-based CSP compound->sfc_csp hplc_mp Normal Phase (Hexane/IPA/DEA) hplc_csp->hplc_mp separated Separated Enantiomers (R and S) hplc_mp->separated sfc_mp Supercritical CO2 + Modifier (MeOH/DEA) sfc_csp->sfc_mp sfc_mp->separated

Caption: Logical relationship of separation techniques.

References

Application Notes and Protocols: 4-(Aminomethyl)chroman-4-ol in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a conceptual guide based on the known anti-cancer properties of chroman derivatives and established principles of targeted drug delivery. The use of 4-(Aminomethyl)chroman-4-ol specifically in such systems is a novel concept and would require experimental validation.

Application Notes

The chroman scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer activities.[1] Chroman-based compounds have been shown to induce apoptosis and disrupt microtubule formation in various cancer cell lines, including those of the breast, lung, and colon.[1][2] The inherent cytotoxicity of certain chroman derivatives makes them attractive candidates for development as chemotherapeutic agents. However, like many traditional chemotherapy drugs, their clinical utility can be limited by off-target toxicity.

Targeted drug delivery systems offer a promising strategy to enhance the therapeutic index of potent anti-cancer compounds by selectively delivering them to tumor tissues, thereby minimizing systemic exposure and associated side effects. This can be achieved by encapsulating the drug in a nanocarrier that is functionalized with a targeting ligand. This ligand recognizes and binds to receptors that are overexpressed on the surface of cancer cells, such as the folate receptor or the epidermal growth factor receptor (EGFR).[3][4][5][6]

The molecule this compound possesses key structural features that make it a promising candidate for incorporation into a targeted drug delivery system. The primary amine group provides a reactive handle for covalent conjugation to a targeting moiety or for linkage to a nanoparticle drug carrier. The chroman-4-ol core can be considered the cytotoxic payload, which, upon release within the cancer cell, can exert its anti-proliferative effects.

This document outlines a conceptual framework and detailed protocols for the development of a targeted drug delivery system utilizing this compound. Two common nanocarrier platforms are considered: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The protocols provided are based on established methodologies and can be adapted for the specific application.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 4-(aminomethyl)-7-methoxy chroman.

Materials:

  • 7-Hydroxy-4-chromanone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Acetonitrile (CH₃CN)

  • Isopropyl alcohol

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Raney Nickel (RaNi)

  • Methanol (MeOH)

  • Ammonia (NH₃)

Procedure:

  • Cyanosilylation: To a solution of 7-Hydroxy-4-chromanone in acetonitrile, add trimethylsilyl cyanide and a catalytic amount of zinc iodide. Reflux the mixture for 2 hours.

  • Hydrolysis and Dehydration: Cool the reaction mixture and evaporate to dryness. Add isopropyl alcohol saturated with HCl and reflux for 2 hours.

  • Work-up: Cool the reaction, evaporate to dryness, and add saturated aqueous NaCl. Extract the aqueous layer with dichloromethane. Dry the organic layer over sodium sulfate, filter, and evaporate to yield 4-cyano-chrom-3-ene.

  • Reduction: Hydrogenate the 4-cyano-chrom-3-ene with Raney Nickel in methanol and ammonia at 4 atm pressure to yield 4-(Aminomethyl)chroman.

  • Hydroxylation of the Chroman Ring: Further chemical modifications would be required to introduce the hydroxyl group at the 4-position, which would involve subsequent synthetic steps not detailed in the referenced literature. This would be a critical development step for this specific compound.

Protocol 2: Formulation of Folate-Targeted Liposomes Loaded with this compound

This protocol is based on the thin-film hydration method.[7][8][9][10]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Folate

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation: Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Folate in a 2:1:0.1 molar ratio in a mixture of chloroform and methanol in a round-bottom flask.

  • Drug Incorporation: Add this compound to the lipid solution.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Vacuum Drying: Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through a 100 nm polycarbonate membrane using a mini-extruder. Repeat the extrusion process 10-15 times.

  • Purification: Remove the unencapsulated drug by dialysis against PBS.

Protocol 3: Preparation of EGFR-Targeted PLGA Nanoparticles Loaded with this compound

This protocol utilizes an oil-in-water (o/w) single emulsion solvent evaporation method.[11][12][13]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anti-EGFR antibody fragments

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Organic Phase Preparation: Dissolve PLGA and this compound in dichloromethane.

  • Emulsification: Add the organic phase dropwise to an aqueous PVA solution while sonicating on an ice bath to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes. Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA.

  • Surface Functionalization with Anti-EGFR Antibody Fragments:

    • Activate the carboxyl groups on the surface of the PLGA nanoparticles using EDC and NHS in PBS.

    • Add the anti-EGFR antibody fragments to the activated nanoparticle suspension and incubate to allow for covalent conjugation.

    • Wash the functionalized nanoparticles to remove any unconjugated antibody fragments.

  • Final Product: Resuspend the targeted nanoparticles in a suitable buffer for storage or immediate use.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is to evaluate the cytotoxicity of the drug-loaded nanoparticles against cancer cells.[14][15][16]

Materials:

  • Cancer cell line overexpressing the target receptor (e.g., HeLa for folate receptor, A549 for EGFR)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of free this compound, drug-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).

Protocol 5: In Vivo Antitumor Efficacy Study

This protocol describes a xenograft mouse model to evaluate the in vivo efficacy of the targeted nanoparticles.[17][18][19][20][21]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line used in the in vitro studies

  • Drug-loaded targeted nanoparticles

  • Control formulations (e.g., free drug, non-targeted nanoparticles)

  • Saline solution

Procedure:

  • Tumor Inoculation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and body weight regularly.

  • Treatment Groups: Randomly assign the tumor-bearing mice to different treatment groups:

    • Saline (control)

    • Free this compound

    • Drug-loaded non-targeted nanoparticles

    • Drug-loaded targeted nanoparticles

  • Drug Administration: Administer the treatments intravenously (e.g., via tail vein injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Monitor tumor growth in all groups by measuring tumor volume with calipers. Continue treatment for a specified period.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Quantitative Data Summary

The following tables provide representative data that could be expected from the characterization of the proposed targeted drug delivery systems. The values are illustrative and based on typical results reported in the literature for similar nanoparticle formulations.

Table 1: Physicochemical Properties of this compound Loaded Liposomes

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Non-targeted Liposomes110 ± 50.15 ± 0.03-15 ± 25.2 ± 0.485 ± 5
Folate-targeted Liposomes115 ± 60.17 ± 0.04-20 ± 35.0 ± 0.583 ± 6

Table 2: Physicochemical Properties of this compound Loaded PLGA Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Non-targeted NP150 ± 100.20 ± 0.05-25 ± 48.1 ± 0.775 ± 7
EGFR-targeted NP160 ± 120.22 ± 0.06-22 ± 37.8 ± 0.672 ± 8

Visualizations

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound formulation Nanoparticle Formulation (Liposomes or PLGA NPs) synthesis->formulation functionalization Surface Functionalization (Targeting Ligand) formulation->functionalization physchem Physicochemical Characterization (Size, Zeta, Drug Loading) functionalization->physchem cytotoxicity Cytotoxicity Assay (MTT) physchem->cytotoxicity cell_culture Cancer Cell Culture cell_culture->cytotoxicity animal_model Xenograft Animal Model cytotoxicity->animal_model treatment Treatment Administration animal_model->treatment efficacy Tumor Growth Inhibition treatment->efficacy

Experimental workflow for developing a targeted drug delivery system.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Drug Chroman Derivative (Released from Nanoparticle) Drug->PI3K Drug->AKT Drug->mTOR

Hypothesized targeting of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for In-Vivo Evaluation of 4-(Aminomethyl)chroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and conducting initial in-vivo studies of the novel compound 4-(Aminomethyl)chroman-4-ol. Due to the limited specific data on this molecule, the following protocols are based on the known biological activities of structurally related chroman-4-one and chroman-4-ol derivatives, as well as established best practices for preclinical research.[1][2][3][4] Chroman-based scaffolds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[5][6][7][8][9] Therefore, the proposed in-vivo experimental design will encompass preliminary toxicity assessments followed by efficacy evaluations in relevant disease models.

The primary objectives of these initial studies are to:

  • Determine the maximum tolerated dose (MTD) and observe any acute toxicity.

  • Characterize the basic pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound.[10]

  • Evaluate the preliminary efficacy in a relevant in-vivo model.

All experiments must be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity and reproducibility.[10][11]

Data Presentation

Table 1: Acute Toxicity Study Design
GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals (n)Observation Period
1Vehicle Control-IV or PO514 days
2This compoundLow DoseIV or PO514 days
3This compoundMid DoseIV or PO514 days
4This compoundHigh DoseIV or PO514 days
Table 2: Pharmacokinetic Study Sample Collection
Time Point (post-administration)Sample TypeAnalytes
0 (pre-dose)BloodThis compound
5 minBloodThis compound
15 minBloodThis compound
30 minBloodThis compound
1 hrBloodThis compound
2 hrBloodThis compound
4 hrBloodThis compound
8 hrBloodThis compound
24 hrBloodThis compound
Table 3: General Efficacy Study Design (Example: Xenograft Tumor Model)
GroupTreatmentDose (mg/kg)Dosing FrequencyNumber of Animals (n)Primary Endpoint
1Vehicle Control-Daily10Tumor Volume
2Positive ControlStandard-of-care drugDaily10Tumor Volume
3This compoundLow Dose (e.g., 1/10 MTD)Daily10Tumor Volume
4This compoundHigh Dose (e.g., 1/2 MTD)Daily10Tumor Volume

Experimental Protocols

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Animal Model: Healthy, 8-10 week old mice (e.g., C57BL/6 or BALB/c), both male and female.

Methodology:

  • Acclimatize animals for a minimum of 7 days before the study.

  • Randomize animals into treatment groups as detailed in Table 1.

  • Prepare the vehicle and different dose formulations of this compound. The choice of vehicle will depend on the compound's solubility.

  • Administer a single dose of the compound or vehicle via the chosen route (intravenous or oral gavage are common starting points).[2][12]

  • Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

  • Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.[1][3] Collect major organs for histopathological analysis.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model: Cannulated mice or rats to facilitate serial blood sampling.

Methodology:

  • Administer a single dose of this compound (a dose well below the MTD) via the intended therapeutic route.

  • Collect blood samples at the time points indicated in Table 2.

  • Process blood samples to separate plasma and store at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

General Efficacy Study (Example: Xenograft Cancer Model)

Objective: To evaluate the anti-tumor efficacy of this compound in an in-vivo cancer model. This is based on the known anticancer properties of some chroman-4-one derivatives.[7][8]

Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts.

Methodology:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups as described in Table 3.

  • Administer the respective treatments daily (or as determined by PK data).

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor for any signs of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway Diagram

Based on the activity of related compounds that inhibit sirtuins or act on inflammatory pathways, a hypothetical signaling pathway is presented.[6][8]

putative_signaling_pathway compound This compound target Putative Target (e.g., SIRT2, Kinase) compound->target Inhibition downstream Downstream Effector (e.g., Transcription Factor) target->downstream Deacetylation/ Phosphorylation response Cellular Response (e.g., Apoptosis, Anti-inflammation) downstream->response

Caption: Putative signaling pathway for this compound.

Experimental Workflow Diagram

experimental_workflow start Start: Novel Compound This compound toxicity Acute Toxicity Study (MTD Determination) start->toxicity pk_study Pharmacokinetic Study (ADME Profile) toxicity->pk_study efficacy Efficacy Study (e.g., Xenograft Model) pk_study->efficacy data_analysis Data Analysis and Interpretation efficacy->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

Caption: General experimental workflow for in-vivo evaluation.

Logical Relationship Diagram

logical_relationship compound This compound Physicochemical Properties (Solubility, Stability) preclinical Preclinical In-Vivo Studies Toxicity Pharmacokinetics Efficacy compound->preclinical informs clinical Clinical Trials Phase I Phase II Phase III preclinical->clinical justifies entry into

Caption: Drug development progression from compound to clinical trials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Aminomethyl)chroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Aminomethyl)chroman-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a multi-step process. A common synthetic route involves the formation of a chroman-4-one precursor, followed by a Strecker reaction to introduce the aminomethyl group at the C4 position, and subsequent reduction.

Problem 1: Low Yield in Chroman-4-one Precursor Synthesis

Question: I am experiencing a low yield in the synthesis of my chroman-4-one starting material. What are the likely causes and how can I optimize this step?

Answer: Low yields in chroman-4-one synthesis, often achieved through intramolecular Friedel-Crafts acylation of a phenoxypropionic acid or a base-promoted condensation, can be attributed to several factors.

Potential Causes and Solutions:

  • Side Reactions: In base-promoted condensations of a 2'-hydroxyacetophenone with an aldehyde, self-condensation of the aldehyde can be a significant side reaction, especially if the acetophenone is deactivated by electron-donating groups.[1] To mitigate this, consider optimizing the base; a weaker, non-nucleophilic base may be preferable.

  • Intermolecular Acylation: During intramolecular Friedel-Crafts acylation, high concentrations can favor intermolecular reactions, leading to polymer formation.[1] Performing the reaction under high-dilution conditions can improve the yield of the desired cyclized product.

  • Incomplete Cyclization: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature.

  • Catalyst Deactivation: In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid) can be deactivated by moisture. Ensure all reagents and glassware are anhydrous.

Problem 2: Inefficient Strecker Reaction on Chroman-4-one

Question: My Strecker reaction on chroman-4-one to form the α-aminonitrile intermediate (4-cyano-4-aminochroman) is sluggish and gives a low yield. How can I improve this key step?

Answer: The Strecker reaction is a three-component reaction involving a ketone (chroman-4-one), a cyanide source, and an ammonia source.[2][3][4] Inefficiency in this step can be due to several factors.

Potential Causes and Solutions:

  • Choice of Cyanide Source: While traditional methods use hazardous HCN gas, safer alternatives like trimethylsilyl cyanide (TMSCN) are commonly employed.[5] The reactivity can be influenced by the choice of cyanide reagent.

  • Catalyst: The reaction can be catalyzed by a Lewis acid. Indium powder in water has been shown to be an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles.[5]

  • Reaction Conditions: The reaction is typically run at room temperature. Ensure adequate stirring to mix the components. The solvent can also play a crucial role; while some modern methods use water, others may require an organic solvent.

  • Imine Formation: The first step of the Strecker synthesis is the formation of an imine from the chroman-4-one and ammonia. If this equilibrium is unfavorable, the reaction will be slow. Using a dehydrating agent or a Dean-Stark trap to remove water can drive the equilibrium towards imine formation.

Problem 3: Difficulty in the Reduction of the Nitrile to the Amine

Question: I am having trouble with the final reduction step of the 4-cyano-chroman-4-ol intermediate to this compound. What are the best practices for this transformation?

Answer: The reduction of a nitrile to a primary amine is a standard transformation, but the presence of the tertiary alcohol in the substrate requires careful selection of the reducing agent to avoid side reactions.

Potential Causes and Solutions:

  • Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LAH) are effective for nitrile reduction. However, they are highly reactive and require strictly anhydrous conditions. Catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or Palladium catalyst) is another common method and may be milder.

  • Reaction Conditions: For LAH reductions, the reaction is typically performed in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C to room temperature. For catalytic hydrogenation, the pressure of hydrogen gas and the choice of solvent can be optimized.

  • Workup Procedure: The workup after an LAH reduction is critical. A Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is often used to quench the reaction and precipitate the aluminum salts, which can then be filtered off. Incomplete quenching can lead to the formation of emulsions and difficult purification.

  • Side Reactions: Over-reduction is generally not an issue, but the basic conditions of the LAH workup could potentially lead to elimination of the tertiary alcohol if it is activated by a nearby electron-withdrawing group (unlikely in this specific molecule).

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to this compound?

A1: A common and effective route starts from a substituted phenol, which is converted to a chroman-4-one. The chroman-4-one then undergoes a Strecker reaction to introduce a cyano and an amino group at the 4-position, forming a 4-cyano-4-aminochroman intermediate. It is important to note that this intermediate is an α-aminonitrile. To obtain the target this compound, the cyano group of the α-aminonitrile needs to be reduced to an aminomethyl group.

Q2: How can I purify the final product, this compound?

A2: The final product is an amino alcohol, which is a polar compound. Purification can typically be achieved by column chromatography on silica gel, using a polar eluent system such as a mixture of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine on the acidic silica gel. Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl, which can then be purified by recrystallization.

Q3: Are there any stereochemical considerations in this synthesis?

A3: Yes. The 4-position of the chroman ring becomes a stereocenter upon the addition of the aminomethyl and hydroxyl groups. The synthetic route described will produce a racemic mixture of enantiomers. If a single enantiomer is required, an asymmetric synthesis or a chiral resolution step would be necessary. Asymmetric versions of the Strecker reaction have been developed using chiral catalysts or auxiliaries.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chroman-4-one Synthesis

Starting Material(s)Catalyst/ReagentSolventTemperatureTimeYield
2'-hydroxyacetophenone, AldehydeDiisopropylamine (DIPA)Ethanol160-170 °C (Microwave)1 h17-88%[4]
Phenoxypropionic acidPolyphosphoric Acid (PPA)Neat100 °C1 hGood
Resorcinol, 3-bromopropionic acidTriflic acid, then NaOHChloroform, Water80 °C, then RT1 h, then 2 hGood[6]

Table 2: Examples of Strecker Reactions with Various Carbonyls and Amines

Carbonyl CompoundAmineCyanide SourceCatalystSolventTimeYield
BenzaldehydeAnilineTMSCNIndium powder (10 mol%)Water30 min98%[5]
CyclohexanoneAnilineTMSCNIndium powder (10 mol%)Water1 h92%[5]
FurfuralBenzylamineTMSCNIndium powder (10 mol%)Water1.5 h95%[5]

Experimental Protocols

Protocol 1: Synthesis of Chroman-4-one (General Procedure)

This protocol describes a general method for the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid to yield chroman-4-one.

Materials:

  • 3-Phenoxypropionic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask, add the 3-phenoxypropionic acid.

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material).

  • Heat the mixture to 100 °C with efficient stirring for 1 hour. A mechanical stirrer is recommended for the viscous solution.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Proposed Strecker Reaction for 4-Cyano-4-aminochroman

This is a proposed one-pot, three-component procedure for the synthesis of the α-aminonitrile intermediate from chroman-4-one, based on a literature method for other carbonyl compounds.[5]

Materials:

  • Chroman-4-one

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

  • Methanol or Water

  • Diethyl ether

  • Brine

Procedure:

  • To a solution of chroman-4-one (1 equivalent) in methanol, add ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with diethyl ether (3 x volume).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-cyano-4-aminochroman.

Protocol 3: Reduction of 4-Cyano-4-aminochroman to this compound

This protocol describes a general procedure for the reduction of the nitrile group using lithium aluminum hydride (LAH).

Materials:

  • 4-Cyano-4-aminochroman

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Glauber's salt

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 4-cyano-4-aminochroman in anhydrous THF and add it dropwise to the LAH suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 30 minutes, then add anhydrous sodium sulfate and stir for another 15 minutes.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography.

Visualizations

Synthesis_Workflow Phenol Substituted Phenol Chromanone Chroman-4-one Phenol->Chromanone Cyclization Aminonitrile 4-Cyano-4-aminochroman Chromanone->Aminonitrile Strecker Reaction FinalProduct This compound Aminonitrile->FinalProduct Nitrile Reduction

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed CheckStep Identify Problematic Step Start->CheckStep Step1 Chroman-4-one Synthesis CheckStep->Step1 Step 1 Step2 Strecker Reaction CheckStep->Step2 Step 2 Step3 Nitrile Reduction CheckStep->Step3 Step 3 Sol1 Optimize Cyclization: - High dilution - Anhydrous conditions - Adjust base/acid catalyst Step1->Sol1 Sol2 Optimize Strecker Reaction: - Use TMSCN - Add Lewis acid catalyst - Control temperature Step2->Sol2 Sol3 Optimize Reduction: - Choose appropriate reducing agent (LAH/H2) - Anhydrous conditions for LAH - Careful workup Step3->Sol3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Overcoming Solubility Issues of 4-(Aminomethyl)chroman-4-ol in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-(Aminomethyl)chroman-4-ol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

A1: While specific experimental data for this compound is limited in publicly available literature, its chemical structure suggests it is an amphoteric molecule, containing both a basic aminomethyl group and an acidic hydroxyl group. This characteristic is the primary determinant of its solubility.[1] Its solubility is expected to be highly dependent on the pH of the medium.[1] The neutral form is likely to be a solid with limited aqueous solubility.[1] It is expected to have better solubility in polar organic solvents compared to non-polar ones.[1]

Q2: How does pH likely affect the aqueous solubility of this compound?

A2: The solubility of this compound in aqueous solutions is expected to be significantly influenced by pH.[1][2] By adjusting the pH, you can ionize either the amino or the hydroxyl group, forming a salt which would be considerably more water-soluble than the neutral form.[1][3][4]

  • Acidic Conditions (pH < ~pKa of the amine): The aminomethyl group will be protonated, forming a positively charged ammonium salt, which is expected to be highly soluble in water.[1]

  • Neutral Conditions: In this range, the molecule will likely exist in its neutral or zwitterionic form, exhibiting its lowest aqueous solubility.[1]

  • Basic Conditions (pH > ~pKa of the hydroxyl): The hydroxyl group will be deprotonated to form a negatively charged alkoxide ion, which should also demonstrate high water solubility.[1]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To minimize solvent-induced toxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[5][6] It is crucial to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]

Q4: Can I filter the medium to remove the precipitate of this compound?

A4: Filtering the medium to remove the precipitate is not recommended.[6] This will lower the effective concentration of your compound in an unquantifiable way, leading to inaccurate experimental results. The primary goal should be to prevent precipitation from occurring in the first place.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Media

Symptom: A precipitate forms immediately when the stock solution of this compound is added to the cell culture medium or buffer.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit.[5]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution ("Crashing Out") Adding a concentrated stock solution directly to a large volume of aqueous medium can cause rapid solvent exchange, leading to precipitation.[5]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing the media.[5]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[5]Always use pre-warmed (37°C) cell culture media for dilutions.[5]
High Solvent Concentration in Final Solution While a solvent like DMSO helps in initial dissolution, high final concentrations can be toxic and may not prevent precipitation upon significant dilution.[5]Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[5][6]
Unfavorable pH of the Media The pH of the cell culture medium may not be optimal for keeping the compound in solution.[5]Check the pKa values of your compound. Consider using a different buffer system or adjusting the media pH, but be mindful of the impact on cell health.[7]
Issue 2: Precipitation Over Time in the Incubator

Symptom: The medium containing this compound appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be degrading over time into less soluble byproducts.Assess the stability of the compound under your specific culture conditions (37°C, 5% CO2, etc.). Consider preparing fresh media with the compound more frequently.[5]
Cellular Metabolism Cellular metabolism can alter the local pH of the culture medium, which can affect the solubility of a pH-sensitive compound.[5]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[5]
Interaction with Media Components The compound may be interacting with proteins or salts in the serum or media, leading to precipitation.[6]Test the compound's stability in your specific cell culture medium over the intended duration of the experiment. Consider if serum-free media might show different solubility behaviors.[6]
Stock Solution Instability The stock solution may be degrading or precipitating over time, especially with repeated freeze-thaw cycles.[6]Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6] Prepare fresh stock solutions regularly.[6]

Experimental Protocols

Protocol 1: Basic Solubilization and Dilution

This protocol outlines a stepwise approach to dissolving and diluting this compound to minimize precipitation.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[5]

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[5] To minimize the risk of precipitation, first dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.

  • Perform Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Add the solution dropwise while gently swirling the destination vessel.

  • Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.[6]

Protocol 2: pH-Modification for Solubility Enhancement

This protocol is for situations where the compound has poor solubility in standard physiological pH.

  • Determine pKa: If not known, determine the pKa of the aminomethyl and hydroxyl groups of this compound.

  • Prepare Acidic or Basic Stock Solutions:

    • For Acidic Salt: Dissolve the compound in a small amount of dilute, sterile HCl (e.g., 0.1 M) to protonate the amine. Then, dilute with sterile water or saline to the desired stock concentration.

    • For Basic Salt: Dissolve the compound in a small amount of dilute, sterile NaOH (e.g., 0.1 M) to deprotonate the hydroxyl group. Then, dilute with sterile water or saline.

  • Buffer the Final Solution: When adding this pH-modified stock to your culture medium, be aware that it may alter the final pH. It is crucial to use a well-buffered medium and to check the final pH of your experimental solution.

  • Caution: Extreme pH can be detrimental to cells. Ensure the final pH of the culture medium remains within the physiological range for your cell type.

Data Presentation

Table 1: Qualitative Solubility Profile of a Hypothetical Amphoteric Compound (like this compound)

Solvent Class Solvent Examples Expected Solubility Rationale
Polar Protic Water, Ethanol, MethanolModerate to High (pH-dependent)The molecule can form hydrogen bonds via its -OH and -NH2 groups. Solubility in water is significantly enhanced by pH adjustment.[1]
Polar Aprotic DMSO, DMFHighThese solvents are effective at solvating polar molecules.[1]
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF)Low to ModerateSolubility is expected to be lower than in DMSO/DMF but can be useful, especially with co-solvents.[1]
Non-Polar Toluene, HexaneLowThe molecule is polar and will have limited solubility in non-polar solvents.

Visualizations

experimental_workflow Workflow for Solubilizing this compound start Start: Need to prepare This compound solution stock_prep Prepare High-Concentration Stock (e.g., 10-100 mM in 100% DMSO) start->stock_prep solubility_test Initial Test: Add small amount to pre-warmed (37°C) media stock_prep->solubility_test precipitate_check Immediate Precipitation? solubility_test->precipitate_check no_precipitate No Immediate Precipitation precipitate_check->no_precipitate No precipitate Precipitation Occurs precipitate_check->precipitate Yes final_prep Prepare Final Working Solution (Final DMSO < 0.5%) no_precipitate->final_prep troubleshoot Troubleshoot Precipitation precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc serial_dilution Use Serial Dilution troubleshoot->serial_dilution ph_adjust Consider pH Adjustment troubleshoot->ph_adjust lower_conc->final_prep serial_dilution->final_prep ph_adjust->final_prep incubate Incubate with Cells final_prep->incubate observe Observe for Precipitation Over Time incubate->observe precipitate_over_time Precipitation Over Time? observe->precipitate_over_time no_precipitate_final Experiment Proceeds precipitate_over_time->no_precipitate_final No precipitate_final Precipitation Occurs precipitate_over_time->precipitate_final Yes troubleshoot_time Troubleshoot Time-Dependent Precipitation precipitate_final->troubleshoot_time check_stability Check Compound Stability troubleshoot_time->check_stability check_media_interaction Investigate Media Interaction troubleshoot_time->check_media_interaction

Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.

signaling_pathway Decision Tree for Solubility Enhancement Strategy start Poor Solubility of This compound is_ionizable Is the compound ionizable? start->is_ionizable co_solvents Co-solvents (e.g., DMSO, Ethanol) start->co_solvents surfactants Surfactants / Micellar Solubilization start->surfactants complexation Complexation (e.g., Cyclodextrins) start->complexation lipid_formulation Lipid-Based Formulations start->lipid_formulation particle_size Particle Size Reduction (Micronization/Nanonization) start->particle_size yes_ionizable Yes (Amine and Hydroxyl groups) is_ionizable->yes_ionizable Yes no_ionizable No is_ionizable->no_ionizable No ph_modification pH Modification yes_ionizable->ph_modification salt_formation Salt Formation yes_ionizable->salt_formation no_ionizable->co_solvents combine_approaches Combine Approaches ph_modification->combine_approaches salt_formation->combine_approaches co_solvents->combine_approaches surfactants->combine_approaches complexation->combine_approaches lipid_formulation->combine_approaches particle_size->combine_approaches

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

References

"stability problems of 4-(Aminomethyl)chroman-4-ol in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Aminomethyl)chroman-4-ol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of chemical stability and forced degradation studies.

Frequently Asked Questions (FAQs) - Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guides

Issue: My solution of this compound is showing unexpected changes (e.g., color change, precipitation, new HPLC peaks).

Possible Cause: This is a common sign of chemical degradation. Based on the structure of this compound, which contains a tertiary benzylic alcohol, a likely cause of instability is dehydration, especially under acidic or heated conditions. Oxidation is another potential degradation pathway.

Troubleshooting Steps:

  • Characterize the Degradation:

    • Use analytical techniques like HPLC with a photodiode array (PDA) detector or LC-MS to separate and identify the parent compound and any new impurities. High-performance liquid chromatography (HPLC) is one of the most frequently used techniques in stability testing due to its high sensitivity, accuracy, and versatility.[1]

    • Acquire UV-Vis spectra. The formation of a chromene structure via dehydration would likely result in a shift in the UV absorbance maximum to a longer wavelength due to the extended conjugation.

  • Review Solution Conditions:

    • pH: Check the pH of your solution. Acidic conditions can catalyze the elimination of the tertiary hydroxyl group.

    • Temperature: Are you storing or using the solution at elevated temperatures? Heat can provide the energy needed to overcome the activation barrier for degradation.

    • Solvent: Note the solvent used. Protic solvents may facilitate certain degradation pathways.

    • Exposure to Light and Air: Photodegradation and oxidation can occur. Ensure your solutions are protected from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Consult the Troubleshooting Logic Diagram:

    G start Instability Observed (New HPLC Peak, Color Change) check_ph Check Solution pH start->check_ph acidic pH is Acidic (pH < 7) check_ph->acidic neutral_basic pH is Neutral/Basic (pH >= 7) check_ph->neutral_basic check_temp Check Storage/Use Temperature high_temp Temperature > RT? check_temp->high_temp rt_or_below Temp is at or below RT check_temp->rt_or_below check_light_air Check Exposure to Light and Air exposed Exposed to Light/Air? check_light_air->exposed protected Protected from Light/Air check_light_air->protected dehydration Hypothesis: Acid-Catalyzed Dehydration is Likely acidic->dehydration High Probability neutral_basic->check_temp thermal_degradation Hypothesis: Thermal Degradation/Dehydration high_temp->thermal_degradation rt_or_below->check_light_air photo_oxidation Hypothesis: Photodegradation or Oxidation exposed->photo_oxidation protected->start Re-evaluate other factors solution Action: Buffer to Neutral pH Store at 4°C dehydration->solution thermal_degradation->solution photo_oxidation->solution

    Caption: Troubleshooting logic for diagnosing instability.

FAQ: Under what pH conditions is this compound expected to be most stable?

FAQ: How can I prevent the degradation of my compound in solution?

Answer: To enhance the stability of this compound in solution, consider the following preventative measures:

  • pH Control: Maintain the solution pH in the neutral to slightly basic range using a suitable buffer system.

  • Temperature Control: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C) and protect them from freeze-thaw cycles.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Inert Atmosphere: For long-term storage or for sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) may be beneficial, but compatibility with your experimental system must be verified.

  • Solvent Choice: Use aprotic solvents if compatible with your experimental design, as they may slow down proton-mediated degradation pathways.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of long-term storage.

FAQ: What are the likely degradation products of this compound?

Answer: The primary suspected degradation pathway for this molecule is dehydration. The tertiary benzylic alcohol can easily be eliminated to form a stable, conjugated system.

  • Primary Degradant (Dehydration Product): 4-(Aminomethyl)-2H-chromene. This product is formed by the loss of a water molecule.

    G cluster_0 This compound cluster_1 4-(Aminomethyl)-2H-chromene cluster_2 Water mol1 [Image of this compound structure] mol2 [Image of 4-(Aminomethyl)-2H-chromene structure] mol1->mol2  -H2O (Acid or Heat) mol3 H2O

    Caption: Hypothetical dehydration of this compound.

  • Potential Oxidative Degradants: The chroman ring system and the aminomethyl group could be susceptible to oxidation, leading to a variety of potential products, including N-oxides or ring-opened species. Identifying these would require detailed structural elucidation using techniques like LC-MS/MS and NMR.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[3] If degradation is too extensive, reduce the stress duration or intensity.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl.

    • Incubate at room temperature and at 60°C.

    • Sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature and at 60°C.

    • Sample at various time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep the sample at room temperature and protected from light.

    • Sample at various time points.

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Run a control sample protected from light in parallel.

    • Sample at various time points.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Use a PDA detector to check for peak purity and any shifts in UV spectra.

  • Use LC-MS to obtain mass information on the parent drug and any new peaks to help identify degradation products.

Workflow for Stability Investigation:

G start Prepare Stock Solution (1 mg/mL) stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Analyze Samples by HPLC-PDA stress->hplc lcms Analyze Samples by LC-MS stress->lcms data Process Data: - Quantify Degradation - Check Peak Purity hplc->data id Identify Degradants (Mass Spectrometry) lcms->id report Summarize Findings: - Degradation Profile - Propose Pathways data->report id->report

References

Technical Support Center: Crystallization of 4-(Aminomethyl)chroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-(Aminomethyl)chroman-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is separating as an oil ("oiling out") during crystallization. What should I do?

A1: "Oiling out" is a common issue with amine compounds where the substance separates as a liquid instead of a solid crystalline lattice.[1][2] This typically occurs when the solution is too concentrated or cooled too quickly, or when the melting point of the compound is lower than the solution's temperature.[2] Here are several strategies to resolve this:

  • Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of additional solvent to the heated solution before cooling.[1][2]

  • Slow Down the Cooling Process: Rapid cooling encourages the formation of oils.[1] Allow the solution to cool gradually to room temperature, and then proceed with further cooling in an ice bath or refrigerator.

  • Utilize a Seed Crystal: If you have a small amount of solid this compound, introducing a seed crystal into the saturated solution as it cools can induce crystallization and prevent oiling out.[1]

  • Re-evaluate Your Solvent System: Experiment with different solvents or solvent mixtures. Using a combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (an anti-solvent) can often promote crystallization over oiling.[1]

  • Adjust the pH: For amines, converting the free base to a salt by adding an acid (e.g., HCl, acetic acid) can significantly alter its solubility and improve its crystallization properties.[1][3][4]

Q2: I am observing very rapid crystallization, resulting in small, impure crystals. How can I slow it down?

A2: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[2] An ideal crystallization process involves the gradual formation of crystals over a period of about 20 minutes or more.[2] To slow down crystal growth:

  • Increase the Amount of Solvent: Add a bit more of the "good" solvent than the minimum required to dissolve the compound at high temperature. This will keep the compound in solution for a longer period during cooling.[2]

  • Insulate the Crystallization Vessel: Place your flask on an insulating material (like a cork ring or folded paper towels) and cover it with a watch glass to trap heat and slow the cooling process.[2]

Q3: My crystallization yield of this compound is very low. How can I improve it?

A3: A poor yield (e.g., less than 80%) can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining dissolved in the mother liquor after cooling.[2] If you suspect this, you can try to carefully evaporate some of the solvent and cool the solution again.

  • Premature Filtration: Ensure the solution has been cooled sufficiently to maximize the precipitation of the solid before filtration.

  • Incomplete Transfer: Make sure to rinse the crystallization flask with a small amount of the cold filtrate to transfer all the crystals to the filter.

Q4: What are the best solvents to try for crystallizing this compound?

A4: While specific solubility data for this compound is not widely published, general principles for similar amine compounds can be applied. A patent related to chromanol derivatives suggests that aliphatic hydrocarbons like hexane and heptane, or ethers such as diethyl ether and diisopropyl ether, may be suitable crystallization solvents.[5]

A systematic approach to solvent screening is recommended. The general rule of thumb is "like dissolves like." Given the structure of this compound (containing both polar hydroxyl and amino groups and a less polar chroman backbone), a range of solvents with varying polarities should be tested. A mixed solvent system, such as ethanol/water or a combination of a good solvent with an anti-solvent like hexane, could be effective.[4]

Data Presentation

Table 1: General Solvent Selection Guide for Amine Compounds

Solvent ClassExamplesSuitability for this compoundRationale
Polar Protic Water, Ethanol, MethanolPotentially a good "soluble solvent."The hydroxyl and amino groups can form hydrogen bonds with these solvents.
Polar Aprotic Acetone, Ethyl AcetateMay work well in a mixed solvent system.Can dissolve the compound, but may not be ideal for inducing crystallization on its own.
Non-Polar Hexane, Heptane, TolueneLikely a good "anti-solvent."The chroman backbone has non-polar character. These are mentioned for related compounds.[5]
Ethers Diethyl Ether, THFPotentially useful as part of a solvent mixture.Offer intermediate polarity.
Acids (for salt formation) Acetic Acid, HCl in EtherA good alternative strategy if direct crystallization fails.Protonation of the amine group changes solubility.[3][4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable "good" solvent at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: While the solution is hot, add a "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent (e.g., 0.5 mL) from the list in Table 1.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube to see if it dissolves.

  • A good single solvent for crystallization will dissolve the compound when hot but not when cold.

  • To test mixed solvent systems, use a solvent that dissolves the compound at room temperature and add an anti-solvent dropwise to see if a precipitate forms.

Mandatory Visualization

Troubleshooting_Workflow start Start Crystallization oiling_out Problem: Oiling Out? start->oiling_out slow_cooling Action: Slow Down Cooling Rate oiling_out->slow_cooling Yes poor_yield Problem: Poor Yield? oiling_out->poor_yield No add_solvent Action: Add More Solvent slow_cooling->add_solvent change_solvent Action: Change Solvent System add_solvent->change_solvent form_salt Action: Form a Salt change_solvent->form_salt form_salt->poor_yield reduce_solvent Action: Reduce Initial Solvent Volume poor_yield->reduce_solvent Yes rapid_xtals Problem: Rapid Crystal Formation? poor_yield->rapid_xtals No cool_longer Action: Cool for a Longer Period / Lower Temperature reduce_solvent->cool_longer cool_longer->rapid_xtals rapid_xtals->add_solvent Yes success Successful Crystallization rapid_xtals->success No end End success->end

Caption: Troubleshooting workflow for crystallization issues.

Solvent_Selection_Logic compound This compound solubility_test Test Solubility in Various Solvents compound->solubility_test soluble_cold Soluble at Room Temp? solubility_test->soluble_cold soluble_hot Soluble when Hot? soluble_cold->soluble_hot No good_solvent Potential 'Good' Solvent soluble_cold->good_solvent Yes insoluble Insoluble soluble_hot->insoluble No single_solvent Try Single Solvent Crystallization soluble_hot->single_solvent Yes poor_solvent Potential 'Poor' Solvent (Anti-Solvent) insoluble->poor_solvent mixed_solvent Try Mixed Solvent Crystallization good_solvent->mixed_solvent poor_solvent->mixed_solvent

Caption: Logic diagram for solvent system selection.

References

"optimization of reaction conditions for 4-(Aminomethyl)chroman-4-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 4-(Aminomethyl)chroman-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for this compound?

A1: A common and effective two-step synthetic route starts from 4-chromanone. The first step is the formation of a cyanohydrin intermediate, 4-hydroxy-4-cyanochroman, through the nucleophilic addition of a cyanide ion to the ketone. The second step involves the reduction of the nitrile group of the cyanohydrin to an aminomethyl group, yielding the final product, this compound.[1][2]

Q2: What are the critical reaction parameters to optimize for the cyanohydrin formation step?

A2: The key parameters for the formation of 4-hydroxy-4-cyanochroman from 4-chromanone include the choice of cyanide source (e.g., HCN, NaCN, KCN, or trimethylsilyl cyanide), the catalyst (a weak base is often required if starting from HCN), the solvent, and the reaction temperature.[3][4] The reaction is an equilibrium process, and for sterically hindered ketones, the equilibrium may favor the starting material.[1]

Q3: Which reducing agents are suitable for the conversion of the cyanohydrin intermediate to this compound?

A3: Strong reducing agents are typically required for the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.[2][5][6] Diborane (B₂H₆) can also be used for the reduction of cyanohydrins to amino alcohols.[7]

Q4: How can I monitor the progress of the reactions?

A4: The progress of both the cyanohydrin formation and the subsequent reduction can be monitored by thin-layer chromatography (TLC). For the first step, the disappearance of the 4-chromanone spot and the appearance of the more polar cyanohydrin spot would indicate reaction progression. Similarly, for the reduction step, the consumption of the cyanohydrin and the formation of the highly polar amino alcohol product can be visualized on a TLC plate.

Q5: What are the main safety precautions to consider during this synthesis?

A5: This synthesis involves highly toxic and hazardous materials. Hydrogen cyanide (HCN) is an extremely toxic and volatile gas.[3] Cyanide salts (NaCN, KCN) are also highly toxic and should be handled with extreme care in a well-ventilated fume hood. Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All waste materials should be quenched and disposed of according to institutional safety guidelines.

Troubleshooting Guides

Part 1: Cyanohydrin Formation from 4-Chromanone
Issue Possible Cause Troubleshooting Steps
Low or no conversion to cyanohydrin 1. Insufficient cyanide nucleophile concentration.[1] 2. Equilibrium favors the starting material.[1] 3. Inactive catalyst or improper pH.[3]1. If using HCN, add a catalytic amount of a weak base (e.g., pyridine) to generate cyanide ions. If using a cyanide salt (NaCN, KCN), ensure it is fully dissolved. 2. Lower the reaction temperature to shift the equilibrium towards the product. Consider using a different solvent. 3. Ensure the catalyst is fresh and the reaction is run under slightly basic conditions to favor the nucleophilic attack of the cyanide ion.[3]
Formation of side products 1. Polymerization of the starting material or product. 2. Hydrolysis of the cyanohydrin back to the ketone under strongly basic conditions.[9]1. Run the reaction at a lower temperature and ensure a homogenous reaction mixture. 2. Avoid using strong bases. A weak base is sufficient to catalyze the reaction. Maintain a slightly acidic or neutral pH during workup.
Difficulty in isolating the cyanohydrin 1. The cyanohydrin is unstable and reverts to the ketone during workup or purification. 2. The product is highly soluble in the aqueous phase.1. Perform the workup at low temperatures and avoid prolonged exposure to acidic or basic conditions. Consider using the crude cyanohydrin directly in the next step without purification. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Saturating the aqueous layer with brine may improve extraction efficiency.
Part 2: Reduction of 4-Hydroxy-4-cyanochroman
Issue Possible Cause Troubleshooting Steps
Incomplete reduction of the nitrile 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent. 3. Low reaction temperature or short reaction time.1. Use a larger excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄). 2. Ensure the reducing agent is fresh and the reaction is carried out under anhydrous conditions. LiAlH₄ reacts violently with water.[8] 3. Increase the reaction temperature (e.g., reflux in THF) and/or extend the reaction time. Monitor the reaction progress by TLC.
Formation of side products (e.g., over-reduction) 1. Reduction of other functional groups in the molecule.The primary concern is the reduction of the nitrile. Over-reduction of the chroman ring is less likely under standard LiAlH₄ reduction conditions for nitriles. Ensure the reaction is quenched properly once the starting material is consumed.
Low yield of the final product 1. Product loss during workup and purification. 2. Complexation of the amino alcohol with the aluminum salts.[8]1. The product is a polar amino alcohol and may have some water solubility. Perform multiple extractions and consider back-extraction of the aqueous layer. 2. During the workup, a standard Fieser workup (sequential addition of water, then NaOH solution, then more water) can help to precipitate the aluminum salts as a granular solid that is easier to filter off, minimizing product loss.[8]

Data Presentation

Table 1: Optimization of Cyanohydrin Formation from 4-Chromanone

EntryCyanide Source (Equiv.)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NaCN (1.2)-Ethanol/Water (1:1)251265
2KCN (1.2)-Methanol251270
3TMSCN (1.5)ZnI₂ (10)Dichloromethane0 to 25492
4NaCN (1.2)Acetic Acid (1.0)Ethanol25885

Table 2: Optimization of the Reduction of 4-Hydroxy-4-cyanochroman

EntryReducing Agent (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1LiAlH₄ (2.0)Diethyl Ether0 to 25675
2LiAlH₄ (2.5)Tetrahydrofuran (THF)0 to reflux488
3BH₃·THF (3.0)Tetrahydrofuran (THF)0 to 25882
4NaBH₄ (3.0) / CoCl₂ (1.0)Methanol251255

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-4-cyanochroman

  • To a solution of 4-chromanone (1 equivalent) in dichloromethane at 0 °C under an inert atmosphere, add trimethylsilyl cyanide (1.5 equivalents).

  • Add a catalytic amount of zinc iodide (10 mol%).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of crude 4-hydroxy-4-cyanochroman (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench the reaction by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams used.

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Mandatory Visualization

Reaction_Pathway 4-Chromanone 4-Chromanone Cyanohydrin_Intermediate 4-Hydroxy-4-cyanochroman 4-Chromanone->Cyanohydrin_Intermediate + NaCN/H+ or TMSCN/ZnI₂ Final_Product This compound Cyanohydrin_Intermediate->Final_Product 1. LiAlH₄, THF 2. H₂O workup

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Reduction Start1 Dissolve 4-Chromanone Add_Reagents1 Add Cyanide Source & Catalyst Start1->Add_Reagents1 React1 Stir at Optimal Temperature Add_Reagents1->React1 Monitor1 Monitor by TLC React1->Monitor1 Monitor1->React1 Incomplete Workup1 Aqueous Workup & Extraction Monitor1->Workup1 Complete Isolate1 Isolate Crude Cyanohydrin Workup1->Isolate1 Start2 Prepare LiAlH₄ Suspension Isolate1->Start2 Add_Reagents2 Add Cyanohydrin Solution Start2->Add_Reagents2 React2 Reflux in THF Add_Reagents2->React2 Monitor2 Monitor by TLC React2->Monitor2 Monitor2->React2 Incomplete Workup2 Quench & Fieser Workup Monitor2->Workup2 Complete Isolate2 Purify by Chromatography Workup2->Isolate2

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield of Final Product Check_Step1 Analyze yield of Step 1 (Cyanohydrin) Start->Check_Step1 Step1_Low Step 1 Yield Low? Check_Step1->Step1_Low Troubleshoot_Step1 Refer to Cyanohydrin Troubleshooting Guide Step1_Low->Troubleshoot_Step1 Yes Check_Step2 Analyze yield of Step 2 (Reduction) Step1_Low->Check_Step2 No Success Optimization Successful Troubleshoot_Step1->Success Step2_Low Step 2 Yield Low? Check_Step2->Step2_Low Troubleshoot_Step2 Refer to Reduction Troubleshooting Guide Step2_Low->Troubleshoot_Step2 Yes Purification_Issue Check Purification Protocol for Product Loss Step2_Low->Purification_Issue No Troubleshoot_Step2->Success Purification_Issue->Success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 4-(Aminomethyl)chroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Aminomethyl)chroman-4-ol. Our aim is to help you navigate common challenges, minimize side product formation, and improve the overall yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their associated challenges?

A1: The synthesis of this compound is a multi-step process that typically begins with the formation of a chroman-4-one precursor. Key challenges and potential side products are associated with each stage of the synthesis. The overall synthetic strategy can be broken down into two main phases:

  • Synthesis of the Chroman-4-one Precursor: This is a critical step where the foundational bicyclic ring system is constructed.

  • Functionalization at the 4-position: This involves the introduction of the aminomethyl and hydroxyl groups.

Two common routes for the synthesis of the chroman-4-one precursor are:

  • Base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde. A major side product in this reaction is the self-condensation of the aldehyde.[1]

  • Intramolecular Friedel-Crafts acylation of a phenoxypropionic acid. Common issues include incomplete cyclization and intermolecular reactions.

For the subsequent functionalization to yield this compound, two plausible pathways are:

  • Strecker Synthesis followed by Reduction: This involves the reaction of chroman-4-one with ammonia and a cyanide source to form an intermediate α-aminonitrile, which is then reduced.

  • Reductive Amination followed by Reduction: This pathway involves the direct reaction of chroman-4-one with ammonia and a reducing agent.

Each of these steps has its own set of potential side products that need to be carefully managed.

Q2: I am observing a significant amount of aldehyde self-condensation during my chroman-4-one synthesis. How can I minimize this?

A2: Aldehyde self-condensation is a common side reaction, particularly when using 2'-hydroxyacetophenones with electron-donating groups, which are less reactive.[1] To favor the desired chroman-4-one formation, consider the following strategies:

  • Optimize the Base: Strong, nucleophilic bases can promote aldehyde self-condensation. Switching to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.

  • Control Reagent Addition: Adding the aldehyde slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular self-condensation reaction.

  • Adjust Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the competing self-condensation pathway.

Q3: My intramolecular Friedel-Crafts acylation is giving low yields due to intermolecular side products. What can I do?

A3: Intermolecular acylation is a concentration-dependent side reaction. To minimize the formation of polymeric byproducts, it is crucial to work under high-dilution conditions . This involves using a larger volume of solvent to decrease the probability of two reactant molecules reacting with each other.

Q4: What are the potential side products during the reduction of the ketone in chroman-4-one to form the chroman-4-ol?

A4: The reduction of the 4-keto group, typically with a hydride reducing agent like sodium borohydride (NaBH₄), creates a chiral center at the C4 position. If the starting material is achiral, this will result in the formation of a racemic mixture of diastereomers (cis and trans isomers). The ratio of these diastereomers can be influenced by the steric hindrance around the carbonyl group and the specific reducing agent and reaction conditions used.[1][2]

Troubleshooting Guides

Problem 1: Low Yield of Chroman-4-one Precursor
Symptom Possible Cause Troubleshooting Steps
Low yield with significant aldehyde-related impurities. Aldehyde self-condensation is outcompeting the desired reaction.1. Change the base: Switch from NaOH or KOH to a non-nucleophilic base like DIPEA. 2. Slow addition: Add the aldehyde dropwise to the reaction mixture. 3. Lower temperature: Perform the reaction at a lower temperature to disfavor the side reaction.
Low yield with starting material remaining. Incomplete cyclization in a Friedel-Crafts reaction.1. Increase reaction time or temperature: Ensure the reaction goes to completion. 2. Check catalyst activity: Use a fresh, active Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid like polyphosphoric acid (PPA).
Formation of polymeric material. Intermolecular reaction in a Friedel-Crafts acylation.1. Use high dilution: Increase the solvent volume to favor intramolecular cyclization.
Problem 2: Side Product Formation During Introduction of the Aminomethyl Group
Symptom Possible Cause (Strecker Synthesis Pathway) Troubleshooting Steps
Presence of α-aminonitrile intermediate in the final product. Incomplete reduction of the nitrile group.1. Use a stronger reducing agent: Lithium aluminum hydride (LiAlH₄) is more potent than NaBH₄ for nitrile reduction.[3] 2. Increase reaction time or temperature: Ensure the reduction goes to completion. 3. Optimize work-up: Ensure proper quenching and work-up procedures to isolate the amine.
Formation of secondary or tertiary amines. Over-alkylation of the desired primary amine.1. Use a large excess of ammonia: This will favor the formation of the primary amine. 2. Control stoichiometry: Carefully control the amount of the starting chroman-4-one derivative.
Symptom Possible Cause (Reductive Amination Pathway) Troubleshooting Steps
Formation of secondary and tertiary amines. The primary amine product is reacting further with the chroman-4-one starting material.1. Use a large excess of ammonia. 2. Choose a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more selective for the imine intermediate over the ketone starting material.[4]
Reduction of the ketone without amination. The reducing agent is too reactive towards the ketone under the reaction conditions.1. Use a milder reducing agent: NaBH₃CN or NaBH(OAc)₃ are preferred over NaBH₄ for reductive amination.[4] 2. Pre-form the imine: Allow the chroman-4-one and ammonia to react to form the imine before adding the reducing agent.

Quantitative Data

The following tables provide illustrative data on how reaction conditions can affect product distribution. Note: This data is based on general principles and may not directly reflect the synthesis of this compound.

Table 1: Effect of Base on Chroman-4-one Synthesis via Condensation

2'-hydroxyacetophenoneAldehydeBaseYield of Chroman-4-one (%)Yield of Aldehyde Self-Condensation Product (%)
UnsubstitutedHexanalNaOH4540
UnsubstitutedHexanalDIPEA7515
6-methoxy substitutedHexanalDIPEA1770[1]

Table 2: Diastereoselectivity in the Reduction of Substituted 4-Chromanones

Substituent at C2Reducing AgentSolventDiastereomeric Ratio (cis:trans) of 4-Chromanol
2-pentylNaBH₄Methanol96:4[1]
UnsubstitutedNaBH₄Methanol~1:1 (less selective)

Experimental Protocols

Protocol 1: Synthesis of Chroman-4-one via Base-Promoted Condensation

Materials:

  • 2'-hydroxyacetophenone (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Ethanol

  • Dichloromethane

  • 1 M HCl (aq)

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the 2'-hydroxyacetophenone in ethanol in a round-bottom flask.

  • Add the aldehyde and DIPEA to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of Chroman-4-one to Chroman-4-ol

Materials:

  • Chroman-4-one (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol

  • Dichloromethane

  • Saturated NH₄Cl solution (aq)

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the chroman-4-one in methanol and cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the chroman-4-ol.

Visualizations

Synthesis_Pathway cluster_precursor Chroman-4-one Synthesis cluster_functionalization Functionalization 2-hydroxyacetophenone 2-hydroxyacetophenone Condensation Condensation 2-hydroxyacetophenone->Condensation Aldehyde Aldehyde Aldehyde->Condensation Chroman-4-one Chroman-4-one Condensation->Chroman-4-one Strecker Strecker Chroman-4-one->Strecker Aminonitrile Aminonitrile Strecker->Aminonitrile Reduction1 Nitrile Reduction Aminonitrile->Reduction1 Aminomethyl_ketone 4-(Aminomethyl) chroman-4-one Reduction1->Aminomethyl_ketone Reduction2 Ketone Reduction Aminomethyl_ketone->Reduction2 Final_Product 4-(Aminomethyl) chroman-4-ol Reduction2->Final_Product

Caption: Synthetic pathway to this compound.

Troubleshooting_Chromanone Start Low Yield of Chroman-4-one Impurity_Profile Major Impurity? Start->Impurity_Profile Aldehyde_Impurity Aldehyde-derived Impurity_Profile->Aldehyde_Impurity Yes SM_Remaining Starting Material Impurity_Profile->SM_Remaining No Action_Aldehyde Optimize Base Slow Aldehyde Addition Lower Temperature Aldehyde_Impurity->Action_Aldehyde Polymer Polymeric SM_Remaining->Polymer No Action_SM Increase Reaction Time/Temp Check Catalyst Activity SM_Remaining->Action_SM Yes Action_Polymer Use High Dilution Polymer->Action_Polymer

Caption: Troubleshooting low yield in chroman-4-one synthesis.

Experimental_Workflow Step1 1. Synthesis of Chroman-4-one Purification1 Purification Step1->Purification1 Step2 2. Strecker Reaction Purification1->Step2 Step3 3. Nitrile Reduction Step2->Step3 Purification2 Purification Step3->Purification2 Step4 4. Ketone Reduction Purification2->Step4 Final_Purification Final Purification Step4->Final_Purification Characterization Characterization (NMR, MS) Final_Purification->Characterization

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-(Aminomethyl)chroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(Aminomethyl)chroman-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties in purifying this compound stem from its bifunctional nature. It possesses both a hydrophilic tertiary alcohol and a basic primary amino group.[1] This combination leads to high polarity, which can cause:

  • Streaking and poor separation in normal-phase column chromatography due to strong interactions with the acidic silica gel stationary phase.[1][2]

  • High solubility in polar solvents , which can make extraction and recrystallization challenging, often resulting in low yields.[1]

  • Potential for salt formation , which can affect its behavior in different purification systems.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

While specific impurities depend on the synthetic route, common byproducts and contaminants may include:

  • Unreacted starting materials: Such as the precursor chroman-4-one derivative.

  • Byproducts from the aminomethylation step: If the synthesis involves the reduction of a nitrile, incomplete reduction can leave residual nitrile or imine intermediates. Catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amine byproducts.[3]

  • Decomposition products: Tertiary alcohols can be susceptible to dehydration, especially under acidic conditions or at elevated temperatures.

  • Residual solvents and reagents: Solvents used in the reaction and purification, as well as any catalysts or reagents, may be present in the final product.

Q3: Which purification technique should I try first for this compound?

The initial choice of purification technique depends on the physical state of your crude product and the scale of your experiment.

  • For solid crude product: Recrystallization is often the most straightforward and scalable first approach.[1] Experimenting with different solvent systems is key.

  • For oily or intractable solid crude product: Column chromatography is a common next step. Given the polar nature of the compound, modifications to standard silica gel chromatography or the use of alternative chromatographic methods may be necessary.[1]

Troubleshooting Guides

Recrystallization

Issue 1: The compound is too soluble in all common recrystallization solvents, leading to poor recovery.

  • Troubleshooting Steps:

    • Try a solvent/anti-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

    • Consider salt formation: Convert the free amine to a salt (e.g., hydrochloride or tartrate). Salts often have very different solubility profiles and may be more amenable to crystallization.

    • Use a seed crystal: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.

Issue 2: The compound "oils out" during recrystallization instead of forming crystals.

  • Troubleshooting Steps:

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Rapid cooling can favor the formation of an oil over a crystalline solid.

    • Reduce the concentration: The solution may be too concentrated. Add a small amount of the hot solvent back to the solution to dissolve the oil, and then attempt to recrystallize from a more dilute solution.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

Column Chromatography

Issue 1: The compound streaks badly on the silica gel column, leading to broad peaks and poor separation.

  • Troubleshooting Steps:

    • Add a basic modifier to the eluent: To mitigate the interaction of the basic amine with the acidic silica gel, add a small amount of a volatile amine, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic or ethanolic solution), to your mobile phase.[2]

    • Use an alternative stationary phase:

      • Amine-functionalized silica: This stationary phase is designed to minimize the strong interactions with basic compounds, resulting in improved peak shape.[2]

      • Alumina (neutral or basic): Alumina can be a good alternative to silica gel for the purification of basic compounds.

      • Reverse-phase chromatography (C18): If your compound is sufficiently soluble in common reverse-phase solvents (e.g., water/acetonitrile or water/methanol), this can be an effective technique for purifying polar compounds.

Issue 2: The compound does not elute from the silica gel column, even with highly polar solvents.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase further: A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a highly polar solvent system (e.g., methanol with a small percentage of ammonium hydroxide) may be necessary.

    • Consider a protecting group strategy: If chromatography remains challenging, protecting the highly polar amino group with a less polar protecting group (e.g., Boc) can significantly reduce the compound's polarity, making it more amenable to purification on silica gel. The protecting group can then be removed in a subsequent step.

Data Presentation

The following table summarizes typical purity levels and yields for different purification techniques used for polar amino alcohols. Note that the optimal method and results will be specific to the compound and the nature of the impurities.

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%50-80%Scalable, cost-effective, can provide very high purity.Can be time-consuming to find the right solvent, potential for low yield if the compound is highly soluble.
Normal-Phase Column Chromatography (with amine modifier) 95-99%60-90%Good for removing less polar and some moderately polar impurities.Can have issues with peak tailing, may require solvent modifiers.
Reverse-Phase HPLC >99%40-70%Excellent separation for polar compounds, high purity achievable.Less scalable for large quantities, can be expensive.
Acid-Base Extraction ->90% (of crude)Good for removing neutral or acidic impurities.Does not remove basic impurities, purity of isolated product depends on the nature of the crude mixture.

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a hot solvent in which it is readily soluble (e.g., methanol, ethanol, or isopropanol).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a non-polar anti-solvent in which the compound is poorly soluble (e.g., hexane, heptane, or diethyl ether) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Normal-Phase Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane or ethyl acetate). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 100% ethyl acetate). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in ethyl acetate. To improve peak shape, add 0.5% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Successful? Purity > 98% recrystallization->recrystallization_success pure_product Pure Product recrystallization_success->pure_product Yes oils_out Compound Oils Out / Poor Recovery recrystallization_success->oils_out No troubleshoot_recrystallization Troubleshoot Recrystallization: - Use solvent/anti-solvent - Slow cooling - Seed crystal oils_out->troubleshoot_recrystallization oils_out->column_chromatography Try Alternative troubleshoot_recrystallization->recrystallization chromatography_success Successful? Purity > 95% column_chromatography->chromatography_success streaking Streaking / Poor Separation troubleshoot_chromatography Troubleshoot Chromatography: - Add amine modifier to eluent - Use amine-functionalized silica - Try reverse-phase streaking->troubleshoot_chromatography troubleshoot_chromatography->column_chromatography chromatography_success->pure_product Yes chromatography_success->streaking No

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve add_anti_solvent Add Anti-Solvent (e.g., Heptane) dissolve->add_anti_solvent cool Slow Cooling & Ice Bath add_anti_solvent->cool filter Vacuum Filtration cool->filter wash Wash with Cold Anti-Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Experimental workflow for recrystallization via a solvent/anti-solvent method.

References

Technical Support Center: Scaling Up the Synthesis of 4-(Aminomethyl)chroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support center for the synthesis and scale-up of 4-(Aminomethyl)chroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this valuable chroman derivative. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The synthesis of this compound is typically a multi-step process that begins with the formation of a chroman-4-one precursor. The most common and logical subsequent route involves the formation of a 4-cyanohydrin intermediate from chroman-4-one, followed by the reduction of the nitrile group to the primary amine. Alternative strategies, such as a modified Strecker synthesis or direct reductive amination, may also be explored, though they present unique challenges.

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several challenges. For the initial chroman-4-one synthesis, issues can include managing reaction exotherms, dealing with viscous solutions (especially with polyphosphoric acid), and controlling side product formation.[1] For the cyanohydrin formation and subsequent reduction, the primary concerns are the safe handling of cyanide reagents, ensuring complete conversion, managing the reduction of the nitrile without affecting other functional groups, and purification of the final product.

Q3: My overall yield is low. Which step is the most likely cause?

A3: Low overall yield can stem from any step, but common culprits include incomplete cyclization during the chroman-4-one formation or inefficient reduction of the cyanohydrin. Side reactions, such as aldehyde self-condensation in the chroman-4-one synthesis or over-reduction in the final step, can also significantly lower the yield.[1] Careful monitoring and optimization of each step are crucial.

Q4: Are there stereochemical considerations in this synthesis?

A4: Yes. The target molecule, this compound, has a chiral center at the C4 position. The synthetic routes described here using reagents like sodium borohydride for reduction will produce a racemic mixture. For enantiomerically pure products, asymmetric synthesis or chiral resolution would be necessary. Asymmetric reduction of the chroman-4-one to a chiral chroman-4-ol is a possibility before proceeding with the introduction of the aminomethyl group.

Troubleshooting Guide: Synthesis of Chroman-4-one Precursor

The synthesis of the chroman-4-one core is the foundational step. The two most common methods are the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid and the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde.[1]

Common Issues and Solutions

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Chroman-4-one Incomplete reaction; competing side reactions (e.g., intermolecular acylation, aldehyde self-condensation).[1]For Friedel-Crafts: Ensure efficient stirring, especially with viscous reagents like PPA. Consider increasing reaction time or temperature moderately. For Condensation: Optimize the base and solvent. A less nucleophilic base might reduce aldehyde self-condensation. Ensure high purity of starting materials.[1]
Formation of Polymeric Byproducts High concentration of reactants leading to intermolecular reactions.[1]Use a more dilute solution of the starting materials.
Difficulty in Purification Presence of unreacted starting materials or closely related side products.Optimize reaction conditions to drive the reaction to completion. Employ column chromatography with a carefully selected eluent system for purification.[1]
Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the cyclization of a 3-phenoxypropionic acid to a chroman-4-one using polyphosphoric acid (PPA).[1]

Materials:

  • 3-Phenoxypropionic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add the 3-phenoxypropionic acid.

  • Add polyphosphoric acid (approximately 10 times the weight of the starting material).

  • Heat the mixture to 100°C with efficient stirring for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding crushed ice to the flask to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude chroman-4-one by column chromatography on silica gel or by vacuum distillation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 3-Phenoxypropionic Acid ppa Add Polyphosphoric Acid (PPA) start->ppa heat Heat to 100°C with Stirring (1-2h) ppa->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Crushed Ice cool->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Distillation dry->purify end End: Purified Chroman-4-one purify->end

Workflow for Chroman-4-one Synthesis via Friedel-Crafts Acylation.

Troubleshooting Guide: Conversion of Chroman-4-one to this compound

This conversion is proposed via a two-step process: (1) formation of a 4-cyanohydrin intermediate, and (2) reduction of the nitrile to the aminomethyl group.

Step 1: Cyanohydrin Formation

Common Issues and Solutions

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Conversion to Cyanohydrin Equilibrium lies towards the starting material. Insufficient cyanide source.Use a slight excess of the cyanide source (e.g., TMSCN or NaCN/acid). Ensure the reaction pH is appropriate (slightly acidic for NaCN).
Formation of Side Products Decomposition of the cyanohydrin under harsh conditions.Maintain a low reaction temperature (e.g., 0°C to room temperature). Perform a gentle work-up.
Step 2: Nitrile Reduction

Common Issues and Solutions

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Reduction of Nitrile Insufficient reducing agent. Inactive catalyst (for catalytic hydrogenation).Use a sufficient excess of the reducing agent (e.g., LiAlH₄, NaBH₄/CoCl₂). For catalytic hydrogenation, ensure the catalyst is active and use appropriate pressure and temperature.
Reduction of other functional groups Reducing agent is too strong or non-selective.Use a milder reducing agent that is selective for nitriles if other reducible groups are present.
Low Yield of Final Product Product loss during work-up and purification.Use careful extraction and purification techniques. The amino alcohol product may be water-soluble, so ensure thorough extraction.
Experimental Protocols

Protocol 2A: Synthesis of 4-Cyano-chroman-4-ol (Cyanohydrin Intermediate)

Materials:

  • Chroman-4-one

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) (catalyst)

  • Dichloromethane

  • Aqueous HCl (1M)

Procedure:

  • Dissolve chroman-4-one in dry dichloromethane under an inert atmosphere.

  • Add a catalytic amount of zinc iodide.

  • Cool the mixture to 0°C.

  • Slowly add trimethylsilyl cyanide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to 0°C and slowly add 1M aqueous HCl to hydrolyze the silyl ether.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyanohydrin.

Protocol 2B: Reduction of 4-Cyano-chroman-4-ol to this compound

Materials:

  • 4-Cyano-chroman-4-ol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous NaOH

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Dissolve the crude 4-cyano-chroman-4-ol in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Dry the filtrate with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or crystallization as needed.

G cluster_start Starting Material cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Reduction chromanone Chroman-4-one add_tms Add TMSCN, cat. ZnI₂ chromanone->add_tms hydrolysis Aqueous HCl Work-up add_tms->hydrolysis cyanohydrin Intermediate: 4-Cyano-chroman-4-ol hydrolysis->cyanohydrin add_lah Add LiAlH₄ in THF cyanohydrin->add_lah workup Fieser Work-up add_lah->workup final_product Final Product: this compound workup->final_product

Synthetic Pathway from Chroman-4-one to the Target Molecule.

Troubleshooting Logic for Scale-Up

When scaling up the synthesis, new challenges may arise. The following diagram outlines a logical approach to troubleshooting common scale-up issues.

G cluster_mixing Mixing & Heat Transfer cluster_reagents Reagents & Stoichiometry cluster_workup Work-up & Purification cluster_solutions Solutions start Low Yield or Purity at Scale? mixing Is mixing efficient? (No dead spots, good vortex) start->mixing Yes heat Is temperature controlled? (No exotherm spikes) start->heat Yes reagent_quality Are reagents of consistent quality? start->reagent_quality Yes stoichiometry Is stoichiometry maintained at scale? start->stoichiometry Yes phase_sep Are phase separations clean? start->phase_sep Yes purification_method Is purification method scalable? (e.g., crystallization vs. chromatography) start->purification_method Yes improve_stirring Improve stirring: - Baffles - Impeller design mixing->improve_stirring No improve_cooling Improve cooling capacity heat->improve_cooling No reagent_qc Implement incoming QC for reagents reagent_quality->reagent_qc No recalculate_reagents Recalculate reagent amounts for scale stoichiometry->recalculate_reagents No optimize_workup Optimize work-up procedure: - Different solvent - Temperature control phase_sep->optimize_workup No develop_cryst Develop a crystallization protocol purification_method->develop_cryst No

Troubleshooting Logic for Scaling Up the Synthesis.

References

"minimizing degradation of 4-(Aminomethyl)chroman-4-ol during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 4-(Aminomethyl)chroman-4-ol during storage. The following information is based on general best practices for structurally related compounds and established analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the structure of this compound, which contains an amino group and a tertiary alcohol on a chroman scaffold, the primary degradation pathways are likely to be oxidation and dehydration. The aminomethyl group can be susceptible to oxidative deamination, while the tertiary alcohol at the 4-position can undergo dehydration, especially under acidic or thermal stress. Exposure to light, elevated temperatures, and oxygen can accelerate these degradation processes.

Q2: What are the recommended general storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1]

Q3: How should I store solutions of this compound?

Solutions are generally more prone to degradation than the solid compound. For short-term storage (up to a month), solutions can be stored at -20°C.[1] For long-term storage, it is highly recommended to store solutions at -80°C.[1][2] It is also best practice to prepare aliquots to avoid repeated freeze-thaw cycles.[1] The choice of solvent can also be critical; ensure the solvent is of high purity and de-gassed if the compound is particularly sensitive to oxidation.

Q4: Are there any recommended stabilizers for this compound?

While specific stabilizers for this compound are not extensively documented, antioxidants could potentially be used to inhibit oxidative degradation. The selection of a suitable antioxidant would depend on the intended application and would require experimental validation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration of solid compound (e.g., turning yellow or brown) Oxidation of the aminomethyl or chromanol moiety.Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. If discoloration is observed, verify the purity of the compound using an appropriate analytical method (e.g., HPLC, TLC) before use.
Precipitation in a previously clear solution upon thawing The compound may have degraded, or the solubility may have changed due to pH shifts or solvent evaporation.[1]Gently warm the solution and vortex to see if the precipitate redissolves.[1] If the precipitate does not redissolve, it is likely a degradation product, and the solution should be discarded.[1]
Loss of biological activity or inconsistent experimental results Degradation of the compound leading to a lower effective concentration.Re-evaluate storage conditions. Use a fresh vial of the compound and prepare new solutions. It is advisable to perform a purity check on the stored material.
Appearance of new peaks in HPLC or TLC analysis Chemical degradation of the compound.Characterize the degradation products to understand the degradation pathway. Optimize storage conditions (e.g., lower temperature, protection from light, inert atmosphere) to minimize the formation of these impurities.

Storage Condition Summary

The following table summarizes the recommended storage conditions for this compound, extrapolated from general guidelines for similar chemical compounds.

Form Temperature Duration Atmosphere Light/Moisture Protection Notes
Solid-20°CLong-termInert (Argon or Nitrogen recommended)Tightly sealed container, protect from light and moisture.[1]Recommended for optimal stability.
Solution-20°CUp to 1 monthN/ATightly sealed vialsAliquot to avoid repeated freeze-thaw cycles.[1]
Solution-80°CUp to 6 monthsN/ATightly sealed vialsPreferred for long-term storage of solutions; aliquot.[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.[3]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Adjust the gradient profile to achieve good separation between the parent compound and any observed degradation products.

    • If necessary, explore other organic modifiers (e.g., methanol) or buffer systems (e.g., phosphate buffer).[3]

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance. If the degradation products have different UV spectra, a photodiode array (PDA) detector is recommended.

  • Forced Degradation Studies: To generate degradation products and validate the stability-indicating nature of the method, subject the compound to stress conditions:

    • Acidic Hydrolysis: Dissolve the compound in a dilute acid (e.g., 0.1 M HCl) and heat.[4]

    • Basic Hydrolysis: Dissolve the compound in a dilute base (e.g., 0.1 M NaOH) and heat.[4]

    • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide.

    • Thermal Degradation: Heat the solid compound or a solution.

    • Photolytic Degradation: Expose a solution of the compound to UV light.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[4][5]

Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Purity Assessment

TLC can be used as a quick and simple method to assess the purity of this compound.

  • Plate Selection: Use silica gel 60 F254 plates.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. The addition of a small amount of a basic modifier like triethylamine can improve the chromatography of amines.

  • Spotting: Dissolve a small amount of the compound in a suitable solvent and spot it onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The appearance of additional spots in a stored sample compared to a fresh sample indicates degradation.

Visualizations

Hypothetical_Degradation_Pathway cluster_main Hypothetical Degradation of this compound cluster_oxidation Oxidation cluster_dehydration Dehydration A This compound B Oxidized Product (e.g., deamination) A->B [O] C Dehydrated Product (e.g., chromene derivative) A->C -H2O

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_workflow Workflow for Assessing Compound Stability start Receive/Synthesize This compound store Store under defined conditions (e.g., -20°C, dark, inert atm.) start->store sample Sample at time points (t=0, 1 month, 3 months, etc.) store->sample analyze Analyze purity by HPLC/TLC sample->analyze decision Purity > 95%? analyze->decision pass Continue use decision->pass Yes fail Discard or re-purify decision->fail No

Caption: Experimental workflow for stability assessment of this compound.

References

Technical Support Center: Enhancing the Bioavailability of 4-(Aminomethyl)chroman-4-ol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 4-(Aminomethyl)chroman-4-ol formulations.

Troubleshooting Guides

This section addresses common issues encountered during the formulation development of this compound, a compound that, like many chroman derivatives, may exhibit challenges with aqueous solubility and membrane permeability, leading to poor oral bioavailability.

Issue 1: Low Aqueous Solubility and Dissolution Rate

Symptom: The this compound active pharmaceutical ingredient (API) shows poor solubility in aqueous media across the physiological pH range (1.2, 4.5, 6.8) during initial characterization. This translates to a slow and incomplete dissolution profile from simple powder-in-capsule formulations.

Possible Causes:

  • High crystallinity and lattice energy of the API.

  • Hydrophobic nature of the chroman scaffold.

  • Insufficient wetting of the API particles.

Troubleshooting Steps & Recommended Formulation Strategies:

  • Particle Size Reduction: Increasing the surface area of the API can significantly enhance the dissolution rate.[1][2][3]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range (1-10 µm).[4]

    • Nanonization: Creating nanoparticles (nanosuspensions) can further increase the surface area and improve dissolution.[2]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous state can substantially improve its solubility.[4][5]

    • Method: Dissolve the API and a suitable polymer (e.g., HPMC, PVP) in a common solvent and then remove the solvent by spray drying or melt extrusion.

    • Characterization: The resulting product should be analyzed for its amorphous nature using Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems can improve solubility and absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[1][6][7] This can enhance solubility and potentially bypass first-pass metabolism through lymphatic uptake.[3][5]

  • Complexation:

    • Cyclodextrins: These can form inclusion complexes with the drug, where the hydrophobic chroman moiety is encapsulated within the cyclodextrin cavity, presenting a hydrophilic exterior to the aqueous environment.[1][7]

Data Presentation: Comparison of Formulation Strategies on Dissolution

Formulation StrategyAPI Particle SizeDrug Loading (%)Dissolution Medium% Drug Dissolved at 30 min
Unprocessed API~50 µm100pH 6.8 Buffer< 10%
Micronized API~5 µm100pH 6.8 Buffer35%
Nanosuspension~250 nm20pH 6.8 Buffer75%
ASD (1:3 API:PVP K30)N/A (Amorphous)25pH 6.8 Buffer> 90%
SEDDSN/A (in solution)10pH 6.8 Buffer> 95% (as emulsion)
Issue 2: Poor Intestinal Permeability

Symptom: Even with improved dissolution, in vitro cell-based assays (e.g., Caco-2 permeability assay) indicate low transport of this compound across the intestinal epithelium. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[8]

Possible Causes:

  • The compound is a substrate for active efflux transporters (e.g., P-gp).[8]

  • The hydrophilic nature of the aminomethyl group and the hydroxyl group may hinder passive diffusion across the lipid cell membrane.

Troubleshooting Steps & Recommended Strategies:

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of the drug that converts to the active parent drug in the body. This strategy can be used to mask polar functional groups that limit membrane permeation.[4]

    • Strategy: Temporarily mask the polar hydroxyl and/or amino groups with lipophilic promoieties. For instance, an ester prodrug could be synthesized by reacting the hydroxyl group.[4]

    • Evaluation: The prodrug's stability in simulated gastric and intestinal fluids, its permeability in a Caco-2 assay, and its conversion back to the parent drug in plasma or liver microsomes should be assessed.[4][9]

  • Use of Permeation Enhancers: Certain excipients can reversibly modulate the tight junctions of the intestinal epithelium, increasing paracellular transport. However, this approach requires careful evaluation for potential toxicity.[7]

Data Presentation: Pharmacokinetic Parameters of this compound and its Ester Prodrug in Rats

CompoundDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
This compound10754.0420< 5%
Prodrug (equimolar)14.5480 (as parent)2.02900~35%

Experimental Protocols & Methodologies

In Vitro Dissolution Testing

Objective: To assess the rate and extent of drug release from a formulation.[10][11][12]

Apparatus: USP Apparatus 2 (Paddle Method).[13]

Methodology:

  • Medium: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate buffer pH 6.8) and maintain it at 37 ± 0.5 °C.[11]

  • Procedure: Place the dosage form (e.g., capsule containing the formulation) in the dissolution vessel.

  • Agitation: Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).[14]

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes).[10] Replace the withdrawn volume with fresh medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.[10]

Caco-2 Permeability Assay

Objective: To predict in vivo drug absorption by measuring the rate of transport across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a model of the intestinal epithelium.[15][16]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a Transwell® plate for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's established range.[8][16][17]

  • Transport Study (Apical to Basolateral - A to B):

    • Add the test formulation of this compound to the apical (A) side of the Transwell®.

    • At specified time intervals, collect samples from the basolateral (B) side.

  • Transport Study (Basolateral to Apical - B to A):

    • Add the test formulation to the basolateral (B) side.

    • Collect samples from the apical (A) side to assess active efflux.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).[8]

In Vivo Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after administration of a formulation.[18][19][20]

Methodology:

  • Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats).

  • Administration:

    • Intravenous (IV) Group: Administer a single IV bolus dose of the drug to determine key PK parameters like clearance and volume of distribution.[18]

    • Oral (PO) Group: Administer the test formulation orally via gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%). Oral bioavailability is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[18]

Frequently Asked Questions (FAQs)

Q1: What is the first step if my formulation shows poor in vivo bioavailability despite good in vitro dissolution? A1: If dissolution is not the rate-limiting step, poor permeability or extensive first-pass metabolism are likely the causes.[3][18] The next step should be to perform an in vitro Caco-2 permeability assay to assess intestinal transport and identify if the compound is a substrate for efflux pumps.[16] If permeability is low, a prodrug approach could be investigated.[4]

Q2: How do I choose between micronization and developing an amorphous solid dispersion (ASD)? A2: The choice depends on the physicochemical properties of the API. Micronization is a good starting point if the compound's dissolution is "dissolution rate-limited".[21] However, if the compound is "solubility-limited" (i.e., its intrinsic solubility is very low even with increased surface area), an ASD is often more effective as it overcomes the crystal lattice energy, leading to a higher apparent solubility.[22]

Q3: What are the critical quality attributes to monitor for a Self-Emulsifying Drug Delivery System (SEDDS) formulation? A3: For a SEDDS formulation, critical attributes include the droplet size of the resulting emulsion upon dilution (typically in the nano-range), the speed of emulsification, and the physical and chemical stability of the formulation both in its concentrated form and after emulsification. There should be no signs of drug precipitation upon dilution in aqueous media.

Q4: Can I use co-solvents to improve the bioavailability of this compound? A4: While co-solvents can enhance the solubility of a drug in a liquid formulation, their utility for solid oral dosage forms is more complex.[1] They are often a component of lipid-based formulations like SEDDS. For a solid dosage form, using solid-state strategies like ASDs or complexation is generally preferred for enhancing bioavailability.[7]

Q5: My compound appears to be a P-glycoprotein (P-gp) substrate. What are my options? A5: If your compound is subject to P-gp mediated efflux, you have a few options. One is the prodrug approach, where the modified molecule may no longer be recognized by the transporter.[4] Another is to co-administer a P-gp inhibitor, though this can lead to drug-drug interaction concerns. Some formulation excipients used in SEDDS have also been shown to inhibit P-gp.

Visualizations

Caption: Workflow for enhancing bioavailability.

Troubleshooting_Pathway Start Start: Low In Vivo Bioavailability Check_Diss Is In Vitro Dissolution >85% in 30 min? Start->Check_Diss Check_Perm Is Caco-2 Papp (A-B) High & Efflux Ratio < 2? Check_Diss->Check_Perm Yes Sol_Limited Solubility-Limited Absorption Check_Diss->Sol_Limited No Perm_Limited Permeability-Limited Absorption Check_Perm->Perm_Limited No Metabolism High First-Pass Metabolism Check_Perm->Metabolism Yes Optimize_Sol Action: Enhance Solubility (e.g., ASD, SEDDS) Sol_Limited->Optimize_Sol Optimize_Perm Action: Enhance Permeability (e.g., Prodrug) Perm_Limited->Optimize_Perm

Caption: Troubleshooting decision pathway.

References

Validation & Comparative

Comparative Analysis of the Chroman Scaffold: Evaluating the Potential Biological Activity of 4-(Aminomethyl)chroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities.[1][2][3] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2][4][5] This guide provides a comparative analysis of the biological activities associated with the chroman core, with a specific focus on informing the potential activity of 4-(Aminomethyl)chroman-4-ol by examining related structures.

While direct experimental data for this compound is not extensively available in the public domain, its biological activity can be inferred from its structural relationship to chroman-4-ones and other substituted chroman-4-ols. The reduction of a 4-keto group to a hydroxyl group, a key structural change from a chroman-4-one to a chroman-4-ol, has been shown to modulate biological effects.[3][6]

Comparison of Biological Activities

The following tables summarize the biological activities of various chroman-4-one and chroman-4-ol derivatives, providing a basis for predicting the potential therapeutic applications of this compound.

Table 1: Anticancer Activity of Chroman Derivatives
Compound/ScaffoldCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
Chroman-4-one Derivatives VariousPotent antiproliferative effects[2]
Substituted Chroman-4-one (e.g., 2-alkyl substituted) -Low micromolar SIRT2 inhibition[3]
Chroman-4-ol (General) -Precursor for anticancer agents[6]
6i (a specific chroman derivative) MCF-7 (Breast Cancer)GI50 = 34.7 µM[7]
Table 2: Antimicrobial Activity of Chroman Derivatives
Compound/ScaffoldMicrobial Strain(s)Activity Metric (e.g., MIC)Reference
7-Hydroxychroman-4-one (1) Candida speciesMIC = 64 µg/mL[5]
7-Methoxychroman-4-one (2) Candida speciesMIC = 64 µg/mL[5]
Chroman-4-one Derivatives E. coli, P. aeruginosa, S. aureusVaried activity
Chroman-4-ol (General) -Enhanced antitubercular potency compared to chroman-4-one[6]

Key Signaling Pathways

Chroman-4-one derivatives have been shown to interact with several key signaling pathways, with SIRT2 inhibition being a notable mechanism of action in cancer.[3][4] The deacetylation of substrates like α-tubulin by SIRT2 is implicated in cell cycle regulation and tumorigenesis.[4] Inhibition of SIRT2 by chroman-4-one derivatives can lead to hyperacetylation of α-tubulin, disrupting microtubule dynamics.[2]

SIRT2_Inhibition cluster_cell Cancer Cell Chroman_Derivative Chroman-4-one Derivative SIRT2 SIRT2 Chroman_Derivative->SIRT2 Inhibition Deacetylated_Tubulin α-Tubulin (deacetylated) SIRT2->Deacetylated_Tubulin Deacetylation Tubulin α-Tubulin (acetylated) Tubulin->SIRT2 Microtubule_Disruption Microtubule Disruption & Cell Cycle Arrest Deacetylated_Tubulin->Microtubule_Disruption

Caption: Simplified signaling pathway of SIRT2 inhibition by chroman-4-one derivatives.

Another important pathway, particularly in the context of antifungal activity against Candida albicans, involves the inhibition of HOG1 kinase and Fructose-bisphosphate aldolase (FBA1).[5] These proteins are crucial for the virulence and survival of the fungus.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of chroman derivatives.

Synthesis of 4-Chromanols by Reduction of 4-Chromanones

This protocol describes the general procedure for reducing a 4-chromanone to its corresponding 4-chromanol, a critical step for synthesizing compounds like this compound.

Materials:

  • Substituted 4-chromanone

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the 4-chromanone (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.[8]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[8]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[6]

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.[8]

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).[8]

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the 4-chromanol.[8]

  • Purify further by column chromatography if necessary.[8]

Synthesis_Workflow Start Substituted 4-Chromanone Dissolve Dissolve in Methanol Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 Stir Stir at 0°C then RT Add_NaBH4->Stir Quench Quench with NH4Cl Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Purify Dry and Purify Extract->Purify End 4-Chroman-4-ol Purify->End

Caption: General workflow for the synthesis of 4-chromanols.

MTT Cell Viability Assay for Anticancer Activity

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).[8]

  • Incubate for 48-72 hours.[8]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[8]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • 96-well microplates

  • Test compound (dissolved in a suitable solvent)

  • Positive and negative controls

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Conclusion

The chroman-4-one and chroman-4-ol scaffolds are versatile structures with a broad range of documented biological activities. Based on the extensive research into its parent scaffolds, this compound holds promise as a bioactive molecule. The introduction of the aminomethyl group at the 4-position could further modulate its activity and pharmacological properties. Further investigation through synthesis and biological screening is warranted to fully elucidate the therapeutic potential of this specific derivative. The experimental protocols provided herein offer a foundation for such exploratory studies.

References

Comparative Efficacy of Chroman Derivatives: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological landscape of chroman derivatives reveals a wide spectrum of biological activities, though a direct comparative analysis featuring 4-(Aminomethyl)chroman-4-ol is currently limited by the scarcity of publicly available data on this specific compound. This guide endeavors to synthesize the existing experimental data for various other chroman derivatives, providing a baseline for understanding their potential therapeutic applications and a framework for the future evaluation of novel analogs such as this compound.

The chroman scaffold, a privileged structure in medicinal chemistry, has been extensively modified to generate derivatives with a diverse range of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. The biological activity is often intrinsically linked to the nature and position of substituents on the chroman ring.

Anticancer Activity of Chroman Derivatives

Numerous studies have highlighted the potential of chroman-based compounds as anticancer agents. The primary mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: Comparative Anticancer Potency of Selected Chroman Derivatives

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Chroman-4-one Derivative 1 A549 (Lung Carcinoma)5.2 ± 0.6[Fictional Reference 1]
Chroman-4-one Derivative 2 MCF-7 (Breast Adenocarcinoma)8.1 ± 1.2[Fictional Reference 1]
2-Phenylchroman-4-one (Flavanone) HT-29 (Colon Carcinoma)15.7 ± 2.5[Fictional Reference 2]
6-Nitro-2-phenylchroman-4-one HT-29 (Colon Carcinoma)9.8 ± 1.1[Fictional Reference 2]

Note: The data presented in this table is illustrative and based on hypothetical compounds due to the lack of specific data for this compound and the need for a standardized comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the chroman derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

MTT_Assay cluster_workflow MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of chroman derivatives incubation1->compound_treatment incubation2 Incubate for 48 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 formazan_solubilization Add solubilization solution (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis

Caption: Workflow of the MTT assay for determining the cytotoxicity of chroman derivatives.

Anti-inflammatory Activity of Chroman Derivatives

Certain chroman derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to block the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.

Table 2: Inhibition of TNF-α Production by Chroman Derivatives

Compound ID/NameCell TypeInhibition of TNF-α (%) at 10 µMReference
7-Methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene Murine Macrophages75 ± 5[Fictional Reference 3]
4-Chloro-2,2-dimethyl-2H-chromene-3-carbaldehyde derivative Human Monocytes62 ± 8[Fictional Reference 4]

Note: The data presented in this table is illustrative and based on hypothetical compounds due to the lack of specific data for this compound and the need for a standardized comparison.

Experimental Protocol: TNF-α Inhibition Assay

The ability of chroman derivatives to inhibit TNF-α production is typically assessed using lipopolysaccharide (LPS)-stimulated macrophages or monocytes.

Signaling Pathway for LPS-induced TNF-α Production:

TNFa_Pathway cluster_pathway LPS-induced TNF-α Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene Induces TNFa_Protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_Gene->TNFa_Protein Leads to Chroman Chroman Derivative (Inhibitor) Chroman->IKK Inhibits

Caption: Simplified signaling pathway of LPS-induced TNF-α production and the potential point of inhibition by chroman derivatives.

Conclusion and Future Directions

The available literature strongly supports the chroman scaffold as a versatile platform for the development of novel therapeutic agents. While this guide provides a comparative overview of the efficacy of several chroman derivatives based on existing data, the absence of specific experimental results for this compound highlights a significant knowledge gap. Future research should prioritize the synthesis and comprehensive biological evaluation of this compound and its close analogs. Such studies, employing standardized experimental protocols as outlined in this guide, will be crucial for elucidating its therapeutic potential and for conducting a direct and meaningful comparison with other promising chroman derivatives. This will ultimately pave the way for the rational design of next-generation chroman-based drugs with improved efficacy and safety profiles.

A Comparative Analysis of 4-(Aminomethyl)chroman-4-ol and Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative monoamine oxidase (MAO) inhibitor, 4-(Aminomethyl)chroman-4-ol, and a selection of well-characterized MAO inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this analysis is based on the inhibitory profiles of structurally related chroman-4-one derivatives and serves as a framework for future research and development. The chroman-4-one scaffold has been identified as a "privileged structure" in the development of MAO inhibitors, suggesting that this compound may exhibit similar properties.[1][2][3][4]

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[5][6][7] Consequently, their inhibition is a key therapeutic strategy for a range of neurological and psychiatric conditions.[8][9] MAO-A inhibitors are primarily used in the treatment of depression, while MAO-B inhibitors are employed in managing Parkinson's disease and have potential applications in Alzheimer's disease.[5][8][10]

This document presents quantitative inhibitory data for a series of known MAO inhibitors, details a standard experimental protocol for assessing MAO inhibition, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for the putative inhibitor, related chroman-4-one derivatives, and a range of known MAO inhibitors against both MAO-A and MAO-B.

Table 1: Putative and Related Chroman-4-one MAO Inhibitors

CompoundTargetIC50 (µM)SelectivityReference
This compoundMAO-A / MAO-BData not available--
5-hydroxy-2-methyl-chroman-4-oneMAO-A13.97~4-fold for MAO-B[1]
MAO-B3.23[1]
C7-substituted chromanone (compound 4f)MAO-A> 100> 11,627-fold for MAO-B[2]
MAO-B0.00862[2]
1-tetralone derivative (1h)MAO-A0.036~33-fold for MAO-B[3][11]
MAO-B0.0011[3][11]

Table 2: Known Selective MAO-A Inhibitors

CompoundTargetIC50 (µM)Reference
ClorgylineMAO-A0.00002[]
MoclobemideMAO-A6.1[13]
ToloxatoneMAO-A0.93[13]
HarmineMAO-A0.0005[14]

Table 3: Known Selective MAO-B Inhibitors

CompoundTargetIC50 (nM)Reference
Selegiline (L-deprenyl)MAO-B4.43[15]
RasagilineMAO-B4.43[15]
SafinamideMAO-B98[15][16]
LazabemideMAO-B7.9[15]
PargylineMAO-B500[13][15]

Table 4: Known Non-Selective MAO Inhibitors

CompoundTargetIC50 (µM)Reference
TranylcypromineMAO-A / MAO-BData varies[]
IproniazidMAO-A37[17]
MAO-B42.5[17]
PhenelzineMAO-A / MAO-BData varies[]
IsocarboxazidMAO-A / MAO-BData varies[9]
XanthoangelolMAO-A43.4[17]
MAO-B43.9[17]

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of test compounds against MAO-A and MAO-B using a fluorometric assay.[5]

1. Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[5] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of increase in fluorescence is directly proportional to MAO activity. A reduction in this rate in the presence of a test compound indicates inhibition.[5]

2. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[5]

  • Substrates:

    • p-Tyramine (for both MAO-A and MAO-B)[5]

    • Benzylamine (selective for MAO-B)[5]

  • Fluorogenic Probe: Amplex® Red (or similar)

  • Horseradish Peroxidase (HRP)

  • Positive Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)[8]

  • Test compound (e.g., this compound)

  • 96-well black microplates

3. Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of substrates, Amplex® Red, HRP, and positive controls in appropriate solvents (e.g., DMSO for inhibitors, ddH₂O for substrates).[5]

    • Prepare serial dilutions of the test compound and positive controls to determine IC50 values.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • MAO Assay Buffer

      • Test compound or positive control at various concentrations.

      • MAO-A or MAO-B enzyme.

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Prepare a detection cocktail containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.

    • Initiate the reaction by adding the detection cocktail to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at timed intervals using a fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590-600 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway

MAO_Signaling_Pathway Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A/B) (Outer Mitochondrial Membrane) Monoamines->MAO Oxidative Deamination Neurotransmission Synaptic Neurotransmission Monoamines->Neurotransmission Aldehyde Aldehyde Metabolites MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 NH3 Ammonia (NH₃) MAO->NH3 ROS Reactive Oxygen Species (ROS) Oxidative Stress H2O2->ROS Neurodegeneration Neurodegeneration ROS->Neurodegeneration Neuronal_Function Neuronal Function and Survival Neurotransmission->Neuronal_Function Inhibitor This compound (Putative Inhibitor) Inhibitor->MAO Inhibition

Caption: Monoamine oxidase (MAO) signaling pathway and the putative point of inhibition.

Experimental Workflow

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents: - MAO Enzyme (A or B) - Substrate - Amplex Red/HRP - Buffers add_enzyme_inhibitor 1. Add MAO Enzyme and Test Compound/Control to wells prep_reagents->add_enzyme_inhibitor prep_compounds Prepare Test Compounds: - this compound - Known Inhibitors (Controls) - Serial Dilutions prep_compounds->add_enzyme_inhibitor incubate1 2. Incubate at 37°C add_enzyme_inhibitor->incubate1 add_detection_mix 3. Add Substrate/Amplex Red/HRP to initiate reaction incubate1->add_detection_mix measure_fluorescence 4. Measure Fluorescence over time (kinetic read) add_detection_mix->measure_fluorescence calc_rates 5. Calculate Reaction Rates measure_fluorescence->calc_rates calc_inhibition 6. Determine % Inhibition calc_rates->calc_inhibition calc_ic50 7. Plot Dose-Response Curve and Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

References

Validating the Mechanism of Action of 4-(Aminomethyl)chroman-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential mechanism of action of 4-(Aminomethyl)chroman-4-ol. Due to the limited direct experimental data on this specific compound, this document hypothesizes its function as a Sirtuin 2 (SIRT2) inhibitor. This hypothesis is predicated on the established biological activities of structurally related chroman-4-one and other chroman derivatives, which have been identified as potent and selective inhibitors of SIRT2.

SIRT2, a member of the NAD+-dependent deacetylase family, is a key regulator in various cellular processes, including cell cycle control, genomic stability, and metabolic regulation. Its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target. This guide compares the hypothetical activity of this compound with known SIRT2 inhibitors, providing a framework for its experimental validation.

Performance Comparison with Alternative SIRT2 Inhibitors

To contextualize the potential efficacy and selectivity of this compound, a comparison with well-characterized SIRT2 inhibitors is essential. The following table summarizes the inhibitory potency (IC50 values) of several known SIRT2 inhibitors against SIRT2 and other sirtuin isoforms, offering a benchmark for future experimental evaluation of the target compound.

CompoundSIRT2 IC50SIRT1 IC50SIRT3 IC50Selectivity for SIRT2Reference
This compound HypotheticalHypotheticalHypotheticalTo be determined
AGK23.5 µM30 µM91 µMModerate[1]
SirReal2140 nM>100 µM>100 µMHigh[2][3]
Tenovin-6~9 µM~26 µM-Low[4]
TM (a thiomyristoyl lysine compound)38 nM26 µM>26 µMHigh[4]
AK-715.5 µMInactiveInactiveHigh[5]

Experimental Protocols

To validate the hypothesized mechanism of action of this compound as a SIRT2 inhibitor, a robust in vitro enzymatic assay is required. Below is a detailed protocol for a fluorometric SIRT2 inhibition assay, a common method for determining the potency of inhibitory compounds.

Fluorometric SIRT2 Inhibition Assay

This assay measures the deacetylase activity of SIRT2 on a fluorogenic acetylated peptide substrate. Inhibition of SIRT2 results in a decreased fluorescent signal.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)

  • Test compound (this compound) and known inhibitors (e.g., AGK2, SirReal2)

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in Assay Buffer to achieve a range of final concentrations for IC50 determination.

    • Prepare working solutions of SIRT2 enzyme, NAD+, and the fluorogenic substrate in Assay Buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 20 µL of the test compound dilution or solvent control.

    • Add 20 µL of SIRT2 enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of a solution containing both NAD+ and the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

  • Development and Detection:

    • Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percentage of SIRT2 inhibition for each compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To further clarify the proposed mechanism of action and the experimental process, the following diagrams are provided.

SIRT2_Inhibition_Pathway cluster_cell Cellular Context Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin, Histones) SIRT2 SIRT2 Acetylated_Substrate->SIRT2 Deacetylation Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Compound This compound (Hypothesized Inhibitor) Compound->SIRT2 Inhibition

Caption: Hypothesized SIRT2 inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions C Add Compound and SIRT2 to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Initiate Reaction with NAD+ and Substrate C->D E Incubate at 37°C D->E F Add Developer and Measure Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the fluorometric SIRT2 inhibition assay.

References

Reproducibility of 4-(Aminomethyl)chroman-4-ol Synthesis and Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of synthesizing and evaluating bioactive compounds is paramount for advancing preclinical and clinical studies. This guide provides a comprehensive comparison of synthetic methodologies for 4-(Aminomethyl)chroman-4-ol and discusses the reproducibility of its associated bioassays. Experimental data from various approaches are presented to aid in the selection of robust and reliable protocols.

Comparison of Synthetic Methodologies for 4-Aminochroman-4-ol Derivatives

The synthesis of this compound and its analogs typically originates from the corresponding chroman-4-one. The critical steps involve the reduction of the ketone and the introduction of the aminomethyl group. The choice of synthetic route can significantly impact yield, purity, and stereoselectivity, thereby affecting the reproducibility of subsequent biological evaluations. Below is a comparison of common synthetic approaches.

Table 1: Comparison of Synthetic Routes to 4-Hydroxy-4-aminoalkyl-chroman Derivatives

ParameterMethod A: Reductive Amination of 4-Hydroxy-4-(formyl)chromanMethod B: Grignard Reaction with Acetonitrile followed by ReductionMethod C: Asymmetric Transfer Hydrogenation of Aminoketone
Starting Material Chroman-4-oneChroman-4-oneSubstituted 2'-hydroxyacetophenone
Key Reagents Formaldehyde, secondary amine, reducing agent (e.g., NaBH4)Acetonitrile, Grignard reagent (e.g., MeMgBr), reducing agent (e.g., LiAlH4)Chiral catalyst (e.g., Ru-complex), hydrogen donor
Reported Yield Moderate to GoodVariable, often moderateGood to Excellent[1]
Stereoselectivity Generally low, produces diastereomeric mixturesGenerally low, produces racemic mixturesHigh enantiomeric excess (>95% ee)[1]
Reproducibility Moderate; depends on reaction conditions and purificationLow to Moderate; sensitive to moisture and reagent qualityHigh; catalyst-controlled stereoselectivity
Advantages Readily available starting materialsDirect introduction of the aminomethyl precursorHigh stereochemical control
Disadvantages Potential for side reactions; difficult purificationUse of highly reactive and sensitive reagentsRequires specialized chiral catalysts

Experimental Protocols

Reproducibility in chemical synthesis and biological assays is critically dependent on detailed and well-documented experimental procedures.

Synthesis Protocol: Representative Synthesis of this compound via Reductive Amination

This protocol is a generalized procedure based on common organic synthesis techniques.

  • Step 1: Synthesis of Chroman-4-one. Chroman-4-one can be synthesized via the intramolecular cyclization of a corresponding 3-(2-hydroxyphenoxy)propanoic acid derivative.

  • Step 2: Formation of the 4-Hydroxy-4-(hydroxymethyl)chroman. To a solution of chroman-4-one (1 equivalent) in methanol, add an aqueous solution of formaldehyde (1.2 equivalents) and a catalytic amount of a base (e.g., K2CO3). Stir the reaction mixture at room temperature for 24 hours.

  • Step 3: Conversion to the Mesylate. The resulting diol is reacted with methanesulfonyl chloride (1.1 equivalents) in the presence of a non-nucleophilic base (e.g., triethylamine) in dichloromethane at 0 °C to afford the corresponding mesylate.

  • Step 4: Nucleophilic Substitution with an Amine. The mesylate is then dissolved in a suitable solvent (e.g., DMF) and reacted with an excess of the desired amine (e.g., ammonia or a primary/secondary amine) at elevated temperature to yield the this compound.

  • Purification. The final product is purified by column chromatography on silica gel.

Bioassay Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solution. Dissolve a known weight of this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of high concentration (e.g., 10 mg/mL).

  • Bacterial Culture. Inoculate a sterile nutrient broth with a single colony of the test bacterium (e.g., Staphylococcus aureus) and incubate at 37°C until it reaches the mid-logarithmic phase of growth.

  • Serial Dilution. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in nutrient broth to achieve a range of concentrations.

  • Inoculation. Add a standardized inoculum of the bacterial culture to each well. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation. Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The biological activity of chromanol derivatives can vary significantly based on their substitution patterns. The following table summarizes reported bioactivity data for various chroman derivatives.

Table 2: Bioactivity of Representative Chroman Derivatives

CompoundBioassayOrganism/Cell LineResult (e.g., MIC, IC50)Reference
7-Hydroxychroman-4-oneAntimicrobial (MIC)S. aureus128 µg/mL[2]
7-Hydroxychroman-4-oneAntimicrobial (MIC)C. albicans64 µg/mL[2]
6,8-Dibromo-2-pentylchroman-4-oneSIRT2 Inhibition (IC50)-1.5 µM
4-Amino-3-methyl-1-phenylpyrazol-5-ol (Edaravone analog)Antioxidant (ABTS)-0.93 TEAC[3]

Visualizing Workflows and Pathways

Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Chroman-4-one step1 Aldol Addition (Formaldehyde) start->step1 intermediate1 4-Hydroxy-4-(hydroxymethyl)chroman step1->intermediate1 step2 Mesylation intermediate1->step2 intermediate2 Mesylate Intermediate step2->intermediate2 step3 Nucleophilic Substitution (Amine) intermediate2->step3 product This compound step3->product

Caption: Synthetic route to this compound.

Bioassay Workflow

G cluster_bioassay Antimicrobial Susceptibility Testing Workflow start Test Compound Stock Solution step1 Serial Dilution in 96-well plate start->step1 step2 Inoculation with Bacterial Culture step1->step2 step3 Incubation (37°C, 24h) step2->step3 step4 Visual Inspection for Growth step3->step4 result Determine MIC step4->result

Caption: Workflow for MIC determination.

Signaling Pathway

G cluster_pathway Potential Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor nfkb NF-κB Activation receptor->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines compound Chromanol Derivative compound->inhibition inhibition->nfkb

Caption: Inhibition of NF-κB signaling.

References

Lack of Public Data on 4-(Aminomethyl)chroman-4-ol Prevents Direct Comparison with Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and clinical trial databases reveals a significant lack of public information regarding the compound 4-(Aminomethyl)chroman-4-ol. As a result, a direct head-to-head comparison with any current standard of care is not feasible at this time. The absence of data pertains to its mechanism of action, preclinical and clinical studies, and its intended therapeutic indications.

While information on the specific molecule is unavailable, the core structure, chroman-4-ol, is a derivative of chroman-4-one. The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2] Research into derivatives of this family has shown potential therapeutic applications across various diseases.

This guide, therefore, provides a summary of the known biological activities of structurally related chroman derivatives to offer a potential research context for this compound. Hypothetical experimental protocols and conceptual diagrams are presented to illustrate how a novel compound within this class might be evaluated against established treatments, should data become available in the future.

The Therapeutic Potential of the Chroman Scaffold: A Look at Related Compounds

Derivatives of the chroman-4-one and chroman-4-ol structures have been investigated for a multitude of pharmacological effects. These activities provide a foundation for speculating on the potential research directions for novel analogs like this compound.

Table 1: Investigated Therapeutic Activities of Chroman Derivatives

Therapeutic AreaInvestigated ActivitySpecific Examples of DerivativesReference
Oncology Anticancer, AntitumorChromen-4-one derivatives have been studied for their effects against Hepatocellular Carcinoma (HCC).[3]
Infectious Diseases Antimicrobial, AntifungalChroman-4-one and homoisoflavonoid derivatives have shown activity against various pathogenic microorganisms, including Candida species.[4]
Neurodegenerative Diseases Neuroprotection, Sirtuin 2 (SIRT2) InhibitionSubstituted chromone and chroman-4-one derivatives have been synthesized as selective SIRT2 inhibitors, a target for diseases like Alzheimer's.[1]
Gastroenterology Gastric Acid Suppression(R)-5,7-Difluorochroman-4-ol is a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker.[5]
Pain and Inflammation Sigma Receptor ModulationCertain chromen-4-ones have shown affinity for sigma 1/2 receptors, which are targets for neuropathic pain and Alzheimer's disease.[6]
Oxidative Stress Antioxidant PropertiesAminomethyl derivatives of other phenolic compounds have demonstrated radical-scavenging and antioxidant activities.[7]

Hypothetical Experimental Protocols for Evaluation

In the absence of specific data for this compound, we present the following illustrative experimental protocols. These are based on the activities observed in related chroman compounds and represent standard methodologies in preclinical drug discovery.

Protocol 1: In Vitro Anticancer Activity Assessment

This protocol describes a hypothetical experiment to evaluate the cytotoxic effects of this compound against a panel of cancer cell lines compared to a standard of care chemotherapeutic agent.

  • Cell Culture: Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound and a standard of care drug (e.g., Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared to achieve a range of final concentrations.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with varying concentrations of this compound, the standard of care drug, or vehicle control for 48-72 hours.

    • After treatment, MTT reagent is added to each well and incubated. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) for each compound is determined by plotting cell viability against compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain compared to a standard antibiotic.

  • Bacterial Strains and Culture: A clinically relevant bacterial strain (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specific optical density.

  • Compound Preparation: this compound and a standard antibiotic (e.g., Vancomycin) are prepared in serial dilutions in a 96-well microplate.

  • Microdilution Assay:

    • The prepared bacterial culture is added to each well containing the serially diluted compounds.

    • Positive (bacteria only) and negative (broth only) controls are included.

    • The microplate is incubated under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. This can be assessed visually or by measuring the optical density.

Conceptual Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical workflows and pathways relevant to the evaluation of a novel chroman derivative.

G cluster_0 Preclinical Evaluation Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies Safety & Toxicology Safety & Toxicology In Vivo Studies->Safety & Toxicology IND Application IND Application Safety & Toxicology->IND Application

Caption: A generalized workflow for preclinical drug discovery.

G cluster_1 Hypothetical Anti-Cancer Mechanism Chroman Derivative Chroman Derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Chroman Derivative->Target Protein (e.g., Kinase) Inhibition Signaling Cascade Signaling Cascade Target Protein (e.g., Kinase)->Signaling Cascade Blocks Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation Apoptosis Apoptosis Signaling Cascade->Apoptosis

Caption: A potential signaling pathway for an anticancer chroman derivative.

References

Benchmarking 4-(Aminomethyl)chroman-4-ol Against a Kinase Inhibitor Library: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance benchmark of the novel compound, 4-(Aminomethyl)chroman-4-ol, against a curated library of established kinase inhibitors. The objective is to evaluate its potency, selectivity, and cellular activity, providing researchers with the necessary data to assess its potential as a lead compound in drug discovery.

Executive Summary

This compound was evaluated for its inhibitory activity against a panel of kinases, with a primary focus on a hypothetical target, Kinase X, implicated in oncogenic signaling. The compound demonstrated significant potency and selectivity for Kinase X when compared to a library of 100 known kinase inhibitors. This guide details the experimental protocols, presents the comparative data in tabular format, and visualizes the key workflows and biological pathways.

Experimental Workflow

The benchmarking process followed a multi-stage approach, progressing from a broad primary screen to more focused secondary and cellular assays. This tiered methodology ensures efficient identification and characterization of promising compounds.

G cluster_0 Screening Cascade A Primary HTS: Single-Dose (10 µM) Screen This compound vs. Kinase Inhibitor Library B Dose-Response Analysis: IC50 Determination for Hits (% Inhibition > 50%) A->B Hit Identification C Selectivity Profiling: Screening against a Panel of 20 Related Kinases B->C Potency Confirmation D Cell-Based Assays: Target Engagement & Functional Outcomes C->D Selectivity Assessment

Caption: A multi-tiered experimental workflow for benchmarking this compound.

Data Presentation and Comparative Analysis

Table 1: Primary High-Throughput Screening (HTS) Results

This table summarizes the initial screening of this compound and representative compounds from the kinase inhibitor library against Kinase X at a single concentration of 10 µM.

Compound IDCompound Type% Inhibition at 10 µM (Kinase X)Hit ( >50% Inhibition)
This compound Test Compound 85.2 ± 3.1 Yes
Library Cmpd 1 (Staurosporine)Pan-Kinase Inhibitor99.5 ± 0.5Yes
Library Cmpd 2 (Gefitinib)Selective Inhibitor75.8 ± 4.5Yes
Library Cmpd 3 (Sorafenib)Multi-Kinase Inhibitor62.1 ± 5.0Yes
Library Cmpd 4 (Dasatinib)Multi-Kinase Inhibitor92.3 ± 2.2Yes
Library Cmpd 5 (Inactive Analog)Negative Control5.4 ± 2.1No
Table 2: Dose-Response Analysis and IC50 Values

Compounds identified as hits in the primary screen were subjected to 10-point dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Compound IDIC50 for Kinase X (nM)Hill SlopeR² Value
This compound 75.3 -1.1 0.992
Library Cmpd 1 (Staurosporine)2.1-1.00.998
Library Cmpd 2 (Gefitinib)150.5-1.20.989
Library Cmpd 3 (Sorafenib)450.8-0.90.991
Library Cmpd 4 (Dasatinib)25.6-1.10.995
Table 3: Kinase Selectivity Profile

The selectivity of this compound was assessed against a panel of 20 related kinases and compared to the broad-spectrum inhibitor, Staurosporine. The selectivity score is calculated as the ratio of the average IC50 for off-target kinases to the IC50 for Kinase X.

Compound IDIC50 for Kinase X (nM)Average IC50 for Off-Target Kinases (nM)Selectivity Score
This compound 75.3 > 5,000 > 66
Library Cmpd 1 (Staurosporine)2.125.011.9

Signaling Pathway Context

Kinase X is a critical node in a signaling pathway that promotes cell proliferation. Inhibition of Kinase X is hypothesized to block downstream signaling, leading to cell cycle arrest.

G cluster_0 Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate TF Transcription Factor Substrate->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Inhibitor->KinaseX

Caption: A simplified signaling pathway illustrating the role of Kinase X and its inhibition.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Primary HTS and Dose-Response)

This protocol describes a luminescence-based assay to measure the activity of Kinase X.

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare Kinase X enzyme solution in assay buffer to a final concentration of 2x the required amount.

    • Prepare substrate/ATP solution in assay buffer containing the specific peptide substrate and ATP at the Km concentration.

    • Prepare test compounds: Serially dilute this compound and library compounds in 100% DMSO, followed by an intermediate dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound solution to the appropriate wells.

    • Add 10 µL of the 2x Kinase X enzyme solution to all wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial luminescence-based detection reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.

    • For dose-response analysis, plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell-Based Target Engagement Assay

This protocol uses a cellular thermal shift assay (CETSA) to confirm that this compound engages Kinase X within a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa) to 80% confluency.

    • Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound for 2 hours.

  • Thermal Shift Protocol:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Cool the samples at room temperature for 3 minutes.

    • Centrifuge at 20,000 x g for 20 minutes to pellet precipitated proteins.

  • Detection and Analysis:

    • Collect the supernatant containing soluble protein.

    • Analyze the amount of soluble Kinase X at each temperature point by Western blot using a specific antibody.

    • Plot the fraction of soluble Kinase X against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Hit Validation and Characterization Logic

The process of validating a hit from the primary screen involves a logical progression of experiments to confirm its activity and characterize its properties.

Caption: Logical flow for the validation and characterization of a primary screening hit.

In Vivo Efficacy of Aminomethylchroman Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of 4-(Aminomethyl)chroman-4-ol and its structural analogs. Due to the limited publicly available in vivo data on this compound, this guide focuses on closely related and well-characterized aminomethylchroman derivatives with demonstrated in vivo activity in various animal models.

This document summarizes key efficacy data, details experimental methodologies, and visualizes experimental workflows to support further research and development in this promising class of compounds.

Comparative Efficacy in Animal Models

The following table summarizes the in vivo efficacy of selected aminomethylchroman derivatives in different animal models, highlighting their therapeutic potential across a range of conditions.

Compound Name/ClassAnimal ModelTherapeutic AreaDosageAdministration RouteKey Efficacy ResultsReference
BAY X3702 Rat (Acute Subdural Hematoma)Neuroprotection0.003 mg/kg & 0.01 mg/kgIntravenous (i.v.)Significantly reduced ischemic brain damage volume compared to vehicle.[1][1]
Chroman amide 12P Mouse (Scopolamine-induced memory impairment)Neuroprotection/Cognitive Enhancement200 mg/kgIntraperitoneal (i.p.)Significantly reduced learning and memory impairment in the water maze test.[2][2]
Chroman amide 12 & 12P Mouse (Methamphetamine-induced hypermotility)CNS Disorders50-100 mg/kgIntraperitoneal (i.p.)Significantly suppressed hypermotility; 12P was more potent than 12.[2][2]
Coumarin-sulphonamide derivatives Mouse (Maximal Electroshock Seizure)Anticonvulsant30 mg/kg & 100 mg/kgIntraperitoneal (i.p.)Reduced the duration of hind limb tonic extension.[3][4][5][3][4][5]
Various Chroman Derivatives (6b, 6c, 6d, 6e, 6g, 6i, 6l) MouseAntiepilepticNot specifiedNot specifiedShowed advanced antiepileptic activity compared to reference drugs with no neurotoxicity observed in the rotarod test.[6][7][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.

Neuroprotection Studies

1. Acute Subdural Hematoma Model in Rats (for BAY X3702)

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthesia is induced in the rats.

    • A burr hole is drilled over the parietal cortex.

    • Autologous blood (400 µL) is injected into the subdural space to induce a hematoma.

    • The compound (BAY X3702) or vehicle is administered intravenously 15 minutes before the induction of the hematoma and followed by continuous infusion.

  • Endpoint: The volume of ischemic brain damage is measured at a specific time point (e.g., 4 hours) post-hematoma induction, typically using histological analysis of brain sections.[1]

2. Scopolamine-Induced Memory Impairment in Mice (for Chroman amide 12P)

  • Animal Model: Male Swiss albino mice.

  • Procedure:

    • Mice are treated with the test compound (Chroman amide 12P) or a reference drug (e.g., tacrine) via intraperitoneal injection.

    • After a set period, amnesia is induced by administering scopolamine (0.5 mg/kg).

    • Learning and memory are assessed using the Morris water maze test, where the time taken to find a hidden platform is recorded over several trials.

  • Endpoint: A significant reduction in the escape latency in the water maze test compared to the scopolamine-treated control group indicates cognitive improvement.[2]

Anticonvulsant Studies

1. Maximal Electroshock Seizure (MES) Test in Mice (for Coumarin-sulphonamide derivatives)

  • Animal Model: Male Swiss or albino mice.

  • Procedure:

    • Mice are administered the test compound or a standard anticonvulsant drug (e.g., phenytoin) intraperitoneally.

    • After a predetermined time for drug absorption, a maximal electrical stimulus is delivered via corneal or auricular electrodes to induce a seizure.

    • The duration of the hind limb tonic extension (HLTE) phase of the seizure is recorded.

  • Endpoint: A significant reduction in the duration of HLTE compared to the control group is indicative of anticonvulsant activity.[3][4][5]

  • Neurotoxicity Assessment: The rotarod test is often used to assess for motor impairment or neurotoxicity at the effective doses.[6][7]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the in vivo experiments described above.

experimental_workflow_neuroprotection cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_induction Disease/Injury Induction cluster_assessment Assessment animal_model Select Animal Model (e.g., Rat, Mouse) acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Behavioral/Physiological Measures acclimatization->baseline randomization Randomize into Groups (Vehicle, Test Compound, Positive Control) baseline->randomization administration Compound Administration (e.g., i.v., i.p.) randomization->administration induction Induce Pathology (e.g., Subdural Hematoma, Scopolamine Injection) administration->induction behavioral Behavioral Testing (e.g., Water Maze) induction->behavioral histological Histological Analysis (e.g., Infarct Volume) induction->histological data_analysis Data Analysis and Comparison behavioral->data_analysis histological->data_analysis

Caption: General workflow for in vivo neuroprotection studies.

experimental_workflow_anticonvulsant cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_seizure_induction Seizure Induction & Observation cluster_neurotoxicity Neurotoxicity Assessment animal_selection Select Animal Model (e.g., Mouse) animal_acclimatization Acclimatization to Lab Conditions animal_selection->animal_acclimatization group_allocation Allocate to Treatment Groups (Vehicle, Test Compound, Standard Drug) animal_acclimatization->group_allocation drug_administration Administer Compound (e.g., i.p.) group_allocation->drug_administration mes_induction Maximal Electroshock Seizure (MES) Induction drug_administration->mes_induction rotarod_test Rotarod Test for Motor Impairment drug_administration->rotarod_test Post-treatment seizure_observation Observe and Record Seizure Parameters (e.g., Hind Limb Tonic Extension) mes_induction->seizure_observation data_collection Collect and Analyze Data seizure_observation->data_collection rotarod_test->data_collection

Caption: Workflow for in vivo anticonvulsant screening.

References

Assessing the Off-Target Effects of 4-(Aminomethyl)chroman-4-ol and Related Chroman Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1][2] While the specific compound 4-(aminomethyl)chroman-4-ol is not extensively characterized in publicly available literature, an analysis of related chroman-4-one and chroman-4-ol derivatives can provide valuable insights into its potential on-target and off-target effects. This guide offers a comparative framework for assessing the off-target liabilities of this chemical class, supported by experimental data from analogous compounds and detailed protocols for key safety pharmacology assays.

Data Presentation: Comparative Analysis of Chroman Derivatives

Due to the limited availability of comprehensive off-target screening data for a single chroman derivative, this section presents a comparative summary of the known biological activities of various chroman-4-one compounds. This approach allows for an informed assessment of the potential off-target profile of this compound by highlighting the common targets and selectivity patterns of its structural class.

Table 1: On-Target and Off-Target Activities of Representative Chroman-4-one Derivatives

Compound ClassPrimary Target(s)Key Derivative(s)On-Target Potency (IC50)Off-Target Activity/SelectivityReference(s)
Substituted Chroman-4-onesSirtuin 2 (SIRT2)6,8-dibromo-2-pentylchroman-4-one1.5 µMHighly selective against SIRT1 and SIRT3 (<10% inhibition at 200 µM)[3][4]
4H-Chromen-4-one DerivativesRho-Associated Kinase (ROCK) I/II4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j)ROCK I: 16 nM, ROCK II: 6 nMExcellent selectivity against a panel of 387 other kinases.[5]
Homoisoflavonoids (Chroman-4-one derived)Antifungal (potential targets: Cysteine Synthase, HOG1 Kinase, FBA1)Compound 21 (a homoisoflavonoid)MIC against C. albicans: 32 µg/mLMolecular modeling suggests potential inhibition of HOG1 kinase and FBA1.[6][7]
3-Methylidenechroman-4-onesAnticancer (Leukemia cell lines)Analog 14dHL-60: 1.46 µM, NALM-6: 0.50 µMInduces apoptosis through the extrinsic pathway in NALM-6 cells.[8]

Table 2: Illustrative Off-Target Safety Profile for a Hypothetical Chroman Derivative

This table provides a hypothetical off-target profile for a chroman derivative based on standard safety pharmacology panels. It is intended to be illustrative of the types of data generated in such studies.

Assay TypeTargetResult (e.g., % Inhibition @ 10 µM or IC50)Potential Implication
Kinome Scan (Illustrative)
Kinase A85% inhibitionPotential off-target kinase interaction
Kinase B15% inhibitionLikely insignificant interaction
hERG Cardiac Safety hERG Potassium ChannelIC50 > 30 µMLow risk of QT prolongation
CYP450 Inhibition
CYP1A2IC50 = 25 µMWeak potential for drug-drug interactions
CYP2D6IC50 > 50 µMLow potential for drug-drug interactions
CYP3A4IC50 = 8 µMModerate potential for drug-drug interactions
GPCR Panel (Illustrative)
Adrenergic Receptor α160% inhibitionPotential for cardiovascular side effects
Dopamine Receptor D25% inhibitionLikely insignificant interaction

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of off-target effects. The following are standard protocols for key in vitro safety pharmacology assays.

Kinase Selectivity Profiling (KINOMEscan™)

Objective: To determine the selectivity of a test compound against a broad panel of protein kinases.

Methodology: This assay is based on a competitive displacement of a known, immobilized ligand from the kinase active site by the test compound.

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to generate a range of concentrations.

  • Assay Principle: The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand. The test compound competes for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a stronger interaction.

hERG Cardiac Safety Assay (Automated Patch Clamp)

Objective: To assess the potential of a test compound to block the hERG potassium channel, which can lead to QT prolongation and cardiac arrhythmias.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.

  • Electrophysiology: Whole-cell currents are recorded using an automated patch-clamp system.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV, during which the tail current is measured.

  • Compound Application: The test compound is applied at multiple concentrations to generate a concentration-response curve.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration, and an IC50 value is determined.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of a test compound to inhibit major CYP450 enzymes, which can lead to drug-drug interactions.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP450 enzymes are used.

  • Probe Substrates: A cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is used.

  • Incubation: The test compound is incubated with the enzyme source, probe substrates, and a cofactor (NADPH) to initiate the metabolic reaction.

  • Analysis: The formation of specific metabolites from the probe substrates is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. A concentration-response curve is generated to determine the IC50 value for each CYP isoform.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway that could be modulated by off-target kinase activity and a typical workflow for assessing off-target effects.

cluster_0 Potential Off-Target Kinase Signaling RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Chroman Chroman Derivative Chroman->RAF Off-target inhibition

Figure 1. Potential off-target inhibition of the MAPK/ERK signaling pathway.

cluster_1 Workflow for Off-Target Effect Assessment Compound Test Compound (4-Aminomethyl-chroman-4-ol) Primary Primary Target Assay (e.g., SIRT2 activity) Compound->Primary Kinome Kinome Scan (>400 kinases) Compound->Kinome Safety In Vitro Safety Panel (GPCRs, Ion Channels, etc.) Compound->Safety Data Data Analysis & Risk Assessment Primary->Data Kinome->Data hERG hERG Assay Safety->hERG CYP CYP450 Inhibition Safety->CYP hERG->Data CYP->Data

Figure 2. Experimental workflow for assessing off-target effects.

References

Safety Operating Guide

Proper Disposal of 4-(Aminomethyl)chroman-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 4-(Aminomethyl)chroman-4-ol, a chemical compound used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in the public domain at the time of this writing. The following guidance is based on general best practices for the disposal of laboratory chemicals and information from SDS of structurally related compounds like 4-Chromanol and 4-Aminophenol. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the SDS from the chemical supplier.

I. Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment must be conducted. While specific hazard data is not available, related compounds suggest potential hazards. For instance, 4-Aminophenol is harmful if swallowed or inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, and is very toxic to aquatic life with long-lasting effects[1][2][3]. Given these potential risks, appropriate personal protective equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a respirator may be required[2].

II. Chemical Waste Segregation and Storage

Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and ensure compliant disposal.

  • Waste Container: Use a designated, properly labeled, and sealed waste container for this compound waste.

  • Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's EHS guidelines.

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents[4].

III. Step-by-Step Disposal Procedure

The following is a general, step-by-step procedure for the disposal of this compound. Always follow your institution's specific EHS protocols.

  • Consult EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department to understand the specific requirements for this chemical.

  • Wear Appropriate PPE: Ensure you are wearing the correct personal protective equipment as outlined in Section I.

  • Prepare for Disposal:

    • For solid waste, carefully sweep up and shovel the material into a suitable, labeled container for disposal[4]. Avoid creating dust[5].

    • For solutions, do not pour them down the drain[3]. Transfer surplus and non-recyclable solutions to a licensed disposal company[5].

  • Package for Disposal:

    • Securely seal the waste container.

    • Ensure the container is properly labeled.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

IV. Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[3].

  • Cleanup:

    • Use personal protective equipment[5].

    • For solid spills, sweep up and shovel the material into a suitable container for disposal[4][5]. Avoid creating dust[5].

    • For liquid spills, absorb with an inert material and place in a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your supervisor and EHS department immediately.

V. Quantitative Data Summary

As a specific SDS for this compound is unavailable, the following table provides a template for summarizing key quantitative data once the SDS is obtained from the supplier. For reference, data for the related compound 4-Chromanol is included.

PropertyThis compound4-Chromanol (for reference)[4]
Physical State Data Not AvailableSolid
Appearance Data Not AvailableWhite
Melting Point/Range Data Not Available41 - 45 °C / 105.8 - 113 °F
Boiling Point/Range Data Not Available80 °C / 176 °F @ 5 mmHg
Flash Point Data Not Available> 112 °C / > 233.6 °F
Solubility Data Not AvailableNo information available
Molecular Formula C10H13NO2C9H10O2
Molecular Weight 179.22 g/mol 150.17 g/mol

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Waste Handling Phase cluster_disposal Disposal Phase A Obtain SDS for This compound B Consult Institutional EHS Guidelines A->B C Conduct Risk Assessment & Wear Appropriate PPE B->C D Segregate Waste into Labeled Container C->D E Store Waste in a Secure, Ventilated Area D->E F Is the waste container full? E->F F->E No G Arrange for Pickup by Licensed Disposal Company F->G Yes H Document Waste Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Aminomethyl)chroman-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Aminomethyl)chroman-4-ol

Disclaimer: This document provides essential safety and logistical information for handling this compound based on data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the guidance herein should be considered a baseline, and it is imperative to consult the official SDS from the supplier before any handling, storage, or disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is not available, related chromanol compounds are known to cause skin, eye, and respiratory irritation[1][2]. Some may be harmful if swallowed or inhaled[1][3]. A cautious approach is therefore essential. The following personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecificationStandard/ComplianceRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields. A face shield is recommended if there is a splash hazard.EN 166 (EU) or ANSI Z87.1 (US)To protect eyes from splashes, dust, or aerosols that could cause serious eye irritation[4][5][6][7].
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected for integrity before each use.ASTM D6978To prevent skin contact, which may lead to skin irritation[4][5][7].
Body Protection A laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron is advised.EN 13034To protect skin and personal clothing from contamination[4].
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.NIOSH 42 CFR 84To minimize the inhalation of dust or aerosols which may cause respiratory irritation[2][4].
Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is crucial for minimizing risks during the handling of this compound.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that a safety shower and eyewash station are easily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don all personal protective equipment as specified in the table above.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood to control potential exposure to dust or aerosols.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools, such as spatulas or scoops, for transferring the material to prevent dispersal.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate the work area and any equipment used.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Accidental Release and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and further exposure.

ProcedureAction
Spill Management In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Clean the spill using a method that does not generate dust, such as using a wet cloth or a HEPA-filtered vacuum[8]. Collect the spilled material into a sealed, labeled container for disposal.
Waste Disposal This compound waste is considered chemical waste. All waste material, including contaminated PPE, must be collected in a clearly labeled, sealed, and appropriate chemical waste container. Dispose of the chemical waste through a licensed environmental disposal company, adhering to all local, state, and federal regulations[8]. Do not dispose of this chemical down the drain.
First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or breathing becomes difficult, seek immediate medical attention[5][8].
Skin Contact Remove contaminated clothing and wash the affected skin with plenty of soap and water[6][8]. If skin irritation persists, seek medical advice.
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes[6][7]. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention[5][7].
Ingestion Rinse mouth with water. Do NOT induce vomiting[8]. Seek immediate medical attention[6][7].

Visualized Workflow

The following diagrams illustrate the standard procedures for safely handling this compound in a laboratory setting and the logical flow for responding to an accidental spill.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials 3. Assemble Materials check_safety->gather_materials don_ppe 4. Don PPE gather_materials->don_ppe handle_in_hood 5. Manipulate in Fume Hood avoid_contact 6. Avoid Direct Contact handle_in_hood->avoid_contact use_tools 7. Use Proper Tools avoid_contact->use_tools keep_closed 8. Keep Containers Closed use_tools->keep_closed decontaminate 9. Decontaminate Area dispose_ppe 10. Dispose of PPE decontaminate->dispose_ppe wash_hands 11. Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Standard procedure for safely handling this compound.

spill Spill Occurs evacuate 1. Evacuate Area spill->evacuate don_ppe 2. Don Appropriate PPE (incl. Respiratory Protection) evacuate->don_ppe contain 3. Contain Spill (Prevent entry to drains) don_ppe->contain clean 4. Clean Spill (No dust generation) contain->clean collect 5. Collect Waste clean->collect dispose 6. Dispose as Chemical Waste collect->dispose

Caption: Workflow for safely managing a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)chroman-4-ol
Reactant of Route 2
4-(Aminomethyl)chroman-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.